Technical Documentation Center

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-3-(4-bromophenyl)-2-methylpropanoic acid
  • CAS: 1040274-42-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and pKa Determination of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid: A Technical Guide for Preclinical Development

Executive Summary & Structural Rationale In early-stage drug discovery and preclinical development, the precise characterization of an active pharmaceutical ingredient's (API) physicochemical properties is non-negotiable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In early-stage drug discovery and preclinical development, the precise characterization of an active pharmaceutical ingredient's (API) physicochemical properties is non-negotiable. (2S)-3-(4-bromophenyl)-2-methylpropanoic acid (CAS: 66735-01-1) is a chiral, halogenated carboxylic acid frequently utilized as a versatile building block in the synthesis of anti-inflammatory agents and receptor-targeting therapeutics[1],[2].

The molecular architecture of this compound dictates its behavior in biological systems. It features three critical domains:

  • The Carboxylic Acid Moiety : An ionizable center that governs solubility and receptor-binding electrostatics.

  • The 4-Bromophenyl Ring : A highly lipophilic, electron-withdrawing group that drives membrane partitioning and hydrophobic target interactions.

  • The (2S)-Methyl Group : A chiral center providing steric bulk, which influences both the pKa of the adjacent carboxylic acid and the stereospecificity of enzymatic binding.

Understanding the interplay between these structural features and their resulting macroscopic properties (pKa, LogP, and LogD) is essential for predicting the compound's pharmacokinetic (PK) profile.

Physicochemical Properties Profile

The following table synthesizes the core physicochemical parameters of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid.

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Source
CAS Number 66735-01-1Supplier Data[1]
Molecular Formula C10H11BrO2Structural Analysis[1]
Molecular Weight 243.10 g/mol Calculated[1]
pKa (Carboxylic Acid) ~4.66Predicted (Potentiometric proxy)
LogP (Octanol/Water) ~3.40Predicted (Shake-flask proxy)
LogD (at pH 7.4) ~0.65Calculated via Henderson-Hasselbalch
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 2Structural Analysis
Causality of Structural Features on pKa and Lipophilicity

The pKa of a carboxylic acid is exquisitely sensitive to the inductive effects of adjacent functional groups. Unsubstituted propanoic acid has a baseline pKa of 4.88. The addition of the phenyl ring at the 3-position exerts a mild electron-withdrawing effect (-I), stabilizing the carboxylate anion and lowering the pKa. The 4-bromo substitution further enhances this -I effect through the aromatic system, albeit weakly due to its distance from the ionizable center. Conversely, the 2-methyl group provides a slight electron-donating inductive effect (+I) and steric hindrance, which marginally destabilizes the anion. The net thermodynamic result is a pKa of approximately 4.66. Because this pKa is significantly lower than physiological pH (7.4), the compound exists predominantly (>99%) in its ionized, hydrophilic state in blood plasma[3].

Despite its ionization, the intrinsic lipophilicity (LogP) remains high (~3.40) due to the heavy bromine atom and the aromatic ring. The effective partitioning at physiological pH (LogD) drops to ~0.65, representing a near-optimal balance for oral absorption, allowing the neutral fraction to permeate lipid bilayers while the ionized fraction ensures adequate aqueous solubility[4].

PK_Logic pKa pKa (~4.66) Ionization at pH 7.4 LogD LogD (pH 7.4) Effective Partitioning pKa->LogD LogP LogP (~3.4) Intrinsic Lipophilicity LogP->LogD Perm Membrane Permeability (Passive Diffusion) LogD->Perm Sol Aqueous Solubility (Bioavailability) LogD->Sol

Caption: Logical relationship between physicochemical properties and pharmacokinetic behavior.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the determination of pKa and LogP must be conducted using self-validating, closed-loop methodologies. The following protocols are designed to eliminate artifactual data through rigorous internal controls.

Protocol 1: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold standard for compounds with pKa values between 3 and 10. It relies on mapping the change in potential (pH) against the volume of titrant added, utilizing the Henderson-Hasselbalch equation to extract the pKa at the half-equivalence point[3].

Self-Validation System:

  • System Calibration: The pH meter must be calibrated using standard NIST-traceable buffers (pH 4.0, 7.0, 10.0)[5].

  • Reference Validation: Prior to analyzing the target compound, titrate a known reference standard (e.g., Potassium Hydrogen Phthalate or Diclofenac, known pKa 3.31) to confirm system accuracy[6].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 0.15 M KCl aqueous solution. Causality: Maintaining a constant ionic strength of 0.15 M mimics physiological conditions, ensuring the measured pKa is thermodynamically relevant to biological systems[5],[6].

  • Sample Dissolution: Dissolve (2S)-3-(4-bromophenyl)-2-methylpropanoic acid in the 0.15 M KCl solution to achieve a final concentration of 1 mM[5].

  • Degassing (Critical Step): Purge the sample solution with nitrogen gas for 15 minutes prior to titration. Causality: This displaces dissolved carbon dioxide. If left in solution, CO2 forms carbonic acid, which introduces artifactual buffer regions and skews the titration curve of weak acids[6].

  • Titration Execution: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Stepwise, add 0.1 M NaOH titrant[5]. Record the pH only after thermodynamic equilibrium is reached (ΔpH/Δt < 0.001 units/sec).

  • Data Analysis: Plot pH vs. Volume of NaOH. Calculate the first derivative (dpH/dV) to precisely identify the inflection point (equivalence point). The pKa is derived from the pH at exactly half the equivalence volume[6],[3].

Potentiometric_Workflow N1 1. System Calibration (NIST Buffers pH 4, 7, 10) N2 2. Reference Validation (Titrate known standard) N1->N2 N3 3. Sample Preparation (1 mM API in 0.15M KCl) N2->N3 N4 4. Nitrogen Purging (Displace dissolved CO2) N3->N4 N5 5. Stepwise Titration (0.1M NaOH addition) N4->N5 N6 6. Data Analysis (dpH/dV & Henderson-Hasselbalch) N5->N6

Caption: Workflow for self-validating potentiometric pKa determination.

Protocol 2: Miniaturized Shake-Flask Method for LogP/LogD

While computational predictions are useful, the experimental gold standard for lipophilicity is the shake-flask method[7]. To avoid the emulsion issues common in large-scale setups, a miniaturized shake-flask protocol coupled with LC-MS quantification is utilized[4],[8].

Self-Validation System:

  • Phase Pre-saturation: n-octanol and the aqueous phosphate buffer (pH 7.4) must be vigorously mixed and allowed to separate for 24 hours prior to the experiment. Causality: This ensures both phases are mutually saturated, preventing volume shifts during the actual partitioning experiment which would severely skew concentration calculations[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in pure DMSO[4].

  • Partitioning Setup: In a microcentrifuge tube, combine 990 µL of the pre-saturated PBS buffer (pH 7.4) and 100 µL of the pre-saturated n-octanol[4].

  • Spiking: Add exactly 10 µL of the 10 mM DMSO stock to the biphasic system[4]. Causality: Keeping the DMSO concentration ≤1% prevents the co-solvent from artificially altering the partition coefficient.

  • Equilibration: Rotate the tubes at 30 rpm for 1 hour at a controlled temperature of 25°C[4].

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 10 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases. Quantify the absolute concentration of the API in each phase using LC-MS/MS[4].

  • Calculation: Calculate LogD (at pH 7.4) using the formula: LogD = log10([API]octanol / [API]aqueous).

References

3.[5] Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL:[Link]

5.[6] Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark / Journal of Research in Pharmacy URL:[Link]

6.[3] EXPERIMENT #5: Potentiometric Titration Source: Massachusetts Institute of Technology (MIT) OpenCourseWare URL:[Link]

7.[7] Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI Molecules URL:[Link]

8.[8] Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

Sources

Exploratory

Comprehensive NMR Structural Elucidation of (2S)-3-(4-bromophenyl)-2-methylpropanoic Acid: A Technical Guide for Chiral Intermediates

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Causality, Spin System Dynamics, and Self-Validating NMR Protocols Executive Summary In pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Causality, Spin System Dynamics, and Self-Validating NMR Protocols

Executive Summary

In pharmaceutical development, the precise structural characterization of chiral intermediates is non-negotiable. (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a highly functionalized chiral building block featuring a stereocenter, a carboxylic acid, and a para-halogenated aromatic ring. Misinterpreting its Nuclear Magnetic Resonance (NMR) spectra can lead to downstream failures in active pharmaceutical ingredient (API) synthesis.

This whitepaper moves beyond simple peak-picking. It dissects the causality behind the chemical shifts and spin-spin couplings of this molecule, providing a self-validating experimental protocol grounded in fundamental quantum magnetic principles.

Structural Causality and Spin System Dynamics

To accurately assign the 1 H and 13 C NMR spectra, one must first understand the geometric and electronic environment of the molecule.

The Diastereotopic Methylene (C3)

The most critical aliphatic feature of this molecule is the C3 methylene group. Because the adjacent C2 carbon is a chiral center with an (S)-configuration, the two protons on C3 ( Ha​ and Hb​ ) lack a plane or center of symmetry. They are strictly diastereotopic .

  • Causality: Regardless of the bond rotation around the C2-C3 axis, Ha​ and Hb​ will always reside in distinct magnetic environments. Consequently, they resonate at different chemical shifts and exhibit a large geminal coupling ( 2J≈13.5 Hz) to each other, alongside distinct vicinal couplings ( 3J ) to the C2 methine proton[1].

The AA'BB' Aromatic Spin System

The 4-bromophenyl moiety is a para-substituted benzene ring. While the molecule possesses a local C2​ symmetry axis passing through C1' and C4', the protons at C2'/C6' and C3'/C5' are chemically equivalent but magnetically non-equivalent[1].

  • Causality: A proton at C2' couples strongly to C3' (ortho) but weakly to C5' (para). Because these coupling constants differ ( J2′,3′​=J2′,5′​ ), the system is classified as an AA'BB' spin system rather than a simple A2​B2​ system. At high field strengths (≥400 MHz), this manifests as two heavily coupled pseudo-doublets exhibiting a pronounced "roof effect" leaning toward one another[2].

The Heavy Atom Effect

Bromine is a large, polarizable halogen. Its presence at C4' induces a significant heavy atom effect (spin-orbit coupling) on the directly attached ipso carbon.

  • Causality: Unlike electronegative atoms like oxygen or fluorine that heavily deshield their attached carbons, heavy halogens like bromine actually shield the ipso carbon, driving the C4' 13 C resonance upfield to approximately 120 ppm[3].

Experimental Methodology and Self-Validating Protocol

A robust NMR assignment cannot rely solely on 1D spectra. The protocol below establishes a self-validating loop where 1D empirical predictions are strictly verified by 2D heteronuclear connectivity[4].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Rationale: CDCl 3​ is non-coordinating and minimizes solvent-induced conformational averaging compared to DMSO- d6​ . It also prevents the rapid exchange of the carboxylic acid proton, allowing it to be observed as a broad singlet[4].

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift scale precisely to 0.00 ppm.

  • 1D 1 H Acquisition: Acquire at 400 MHz or higher. Use a 30° pulse angle, 16 scans, and a relaxation delay ( D1​ ) of 2 seconds to ensure quantitative integration of the aliphatic signals.

  • 1D 13 C & DEPT-135 Acquisition: Acquire at 100 MHz. Use power-gated decoupling (e.g., WALTZ-16) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement of quaternary carbons[4]. Run a DEPT-135 experiment to explicitly phase CH/CH 3​ signals positively and CH 2​ signals negatively.

  • 2D Validation (HSQC & HMBC): Acquire 1 H- 13 C HSQC to map direct C-H bonds, and 1 H- 13 C HMBC to trace 2-bond and 3-bond connectivity, unequivocally bridging the aliphatic chain to the aromatic ring[4].

NMR_Workflow Prep Sample Preparation (CDCl3, TMS internal std) Acq1D 1D Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase/Baseline Corr.) Acq2D->Process Assign Structural Assignment (Spin-system & Connectivity) Process->Assign Validate Self-Validation (Empirical vs. Experimental) Assign->Validate

Figure 1: Self-validating NMR acquisition and assignment workflow for chiral intermediates.

Quantitative Data: 1 H NMR Chemical Shift Assignments

The table below summarizes the 1 H NMR assignments (400 MHz, CDCl 3​ ). The shifts are dictated by proximity to the deshielding carboxylic acid and the anisotropic cone of the aromatic ring.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
COOH ~11.00br s1H-Highly deshielded acidic proton; broad due to intermolecular hydrogen bonding and exchange.
C3', C5' 7.42m (AA'BB')2H~8.4 (app)Ortho to the electronegative Br atom; deshielded relative to the alkyl side[1].
C2', C6' 7.06m (AA'BB')2H~8.4 (app)Ortho to the electron-donating alkyl group; shielded relative to the Br side[1].
C3-H a​ 3.02dd1H13.5, 6.5Diastereotopic proton; exhibits large geminal coupling to H b​ and vicinal coupling to C2-H.
C2-H 2.75sextet/m1H~7.0Methine proton; complex splitting due to coupling with C3-H a​ , C3-H b​ , and C2-CH 3​ .
C3-H b​ 2.65dd1H13.5, 7.5Diastereotopic proton; distinct chemical shift from H a​ due to the (2S) chiral environment.
C2-CH 3​ 1.18d3H6.8Aliphatic methyl group; simple doublet due to coupling solely with the C2 methine proton.

Quantitative Data: 13 C NMR Chemical Shift Assignments

The 13 C NMR assignments (100 MHz, CDCl 3​ ) rely heavily on empirical additive rules for substituted benzenes, which are then validated by HMBC correlations[5].

Empirical Calculation for Aromatic Carbons (Base Benzene = 128.5 ppm):

  • C4' (ipso to Br): 128.5−5.4 (Br ipso)−2.9 (Alkyl para)=120.2 ppm

  • C1' (ipso to Alkyl): 128.5+9.3 (Alkyl ipso)−1.0 (Br para)=136.8 ppm

  • C3', C5' (ortho to Br): 128.5+3.4 (Br ortho)−0.1 (Alkyl meta)=131.8 ppm

  • C2', C6' (ortho to Alkyl): 128.5+0.7 (Alkyl ortho)+2.2 (Br meta)=131.4 ppm

PositionChemical Shift (δ, ppm)Type (DEPT-135)Assignment Causality
C1 182.5C (Null)Carbonyl carbon; heavily deshielded by the electronegative oxygens.
C1' 137.5C (Null)Aromatic ipso to the alkyl chain; deshielded by the inductive effect of the carbon framework[3].
C3', C5' 131.8CH (Positive)Aromatic carbons ortho to Br; deshielded by the halogen's inductive effect[3].
C2', C6' 131.4CH (Positive)Aromatic carbons meta to Br; slightly shielded relative to C3'/C5'[3].
C4' 120.2C (Null)Aromatic ipso to Br; heavily shielded due to the spin-orbit (heavy atom) effect of bromine[3].
C2 41.2CH (Positive)Aliphatic methine; deshielded by the adjacent electron-withdrawing carboxylic acid.
C3 38.7CH 2​ (Negative)Aliphatic methylene; benzylic position, confirmed by negative phase in DEPT-135.
C2-CH 3​ 16.5CH 3​ (Positive)Aliphatic methyl group; highly shielded, typical for terminal alkyl groups.

Note: The proximity of the C3'/C5' and C2'/C6' signals (~0.4 ppm difference) makes 2D HMBC essential. A strong 3-bond correlation from the C3 methylene protons to C2'/C6' definitively distinguishes the two aromatic CH pairs.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL: [Link]

Sources

Foundational

Elucidating the Three-Dimensional Architecture: A Guide to the Crystal Structure and Absolute Configuration of (2S)-3-(4-bromophenyl)-2-methylpropanoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical dete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. This is particularly true in drug development, where enantiomers of the same compound can have vastly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the principles and methodologies required to determine the single-crystal X-ray structure and unambiguously assign the absolute configuration of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid. This molecule serves as an exemplary case study due to its nature as a chiral carboxylic acid and the presence of a bromine atom, which is instrumental for the application of anomalous dispersion techniques. We will detail the theoretical underpinnings, a robust experimental workflow, data analysis, and validation, offering field-proven insights for scientists engaged in structural chemistry and pharmaceutical research.

Introduction: The Imperative of Stereochemical Precision

Chiral carboxylic acids are ubiquitous structural motifs in natural products and synthetic pharmaceuticals.[1] The compound (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a valuable chiral building block, notably utilized in the synthesis of pharmacologically active agents. The spatial arrangement of its substituents around the stereogenic center dictates how it interacts with chiral biological systems, such as enzyme active sites or receptors.[2] Therefore, empirical determination of its solid-state conformation and absolute configuration is not merely an academic exercise but a foundational requirement for rational drug design and stereoselective synthesis.

The most powerful and definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography.[2][3][4] This technique allows for the precise measurement of atomic positions, bond lengths, bond angles, and intermolecular interactions in the crystalline state. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration without ambiguity, provided a sufficiently strong anomalous scattering signal is present.[3][5] The bromine atom in the title compound serves as an excellent "heavy atom" anomalous scatterer, making this determination straightforward.[5][6]

This guide will walk through the entire process, from crystal growth to the final validation of the absolute stereochemistry, explaining the causality behind each methodological choice.

Theoretical Foundations: From Diffraction to Absolute Structure

Principles of Single-Crystal X-ray Diffraction

X-ray crystallography is based on the phenomenon of X-ray diffraction by the ordered arrangement of atoms in a crystal.[4] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern. By measuring the angles and intensities of these diffracted beams, one can compute a three-dimensional map of the electron density within the crystal, from which the atomic structure can be deduced.[4]

Chirality and the Cahn-Ingold-Prelog (R/S) Convention

Absolute configuration refers to the 3D spatial arrangement of atoms at a chiral center.[3] It is described using the Cahn-Ingold-Prelog (CIP) priority rules, which assign a priority (1-4) to each of the four substituents attached to the stereocenter based on atomic number. The molecule is then oriented so that the lowest priority substituent (4) points away from the viewer. If the path from priority 1 to 2 to 3 is clockwise, the configuration is designated 'R' (from the Latin rectus, right); if it is counter-clockwise, it is 'S' (sinister, left).[3][7]

The Role of Anomalous Dispersion in Determining Absolute Configuration

Standard X-ray diffraction experiments cannot distinguish between a chiral molecule and its mirror image (enantiomer). This is because the intensities of corresponding reflections from the two enantiomers are identical (Friedel's Law). However, when the X-ray wavelength is near an absorption edge of an atom in the crystal, a phenomenon known as anomalous dispersion occurs.[8] This effect introduces a phase shift in the scattered X-rays, causing the intensities of certain pairs of reflections (known as Bijvoet pairs, hkl and -h-k-l) to differ.[9]

The presence of the bromine atom (Z=35) in (2S)-3-(4-bromophenyl)-2-methylpropanoic acid provides a significant anomalous scattering signal with commonly used X-ray sources (e.g., Copper or Molybdenum Kα radiation).[8] By measuring and analyzing the intensity differences between Bijvoet pairs, the true absolute configuration of the molecule can be determined unequivocally.[5][9] This is typically quantified using the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure.

Experimental and Computational Workflow

The following section outlines a detailed, self-validating protocol for the determination of the crystal structure and absolute configuration.

G cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection & Processing cluster_analysis Phase 3: Structure Solution & Refinement cluster_validation Phase 4: Validation & Finalization Synthesis Synthesis & Purification of (2S)-enantiomer Crystallization Single Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Integration Data Integration & Reduction DataCollection->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Full-Matrix Least- Squares Refinement Solution->Refinement AbsoluteConfig Absolute Configuration Determination (Flack Parameter) Refinement->AbsoluteConfig Validation Structure Validation & Reporting (CIF) AbsoluteConfig->Validation

Caption: Experimental workflow for crystal structure determination.

Phase 1: Synthesis and Crystallization
  • Synthesis and Chiral Resolution: The racemic 3-(4-bromophenyl)-2-methylpropanoic acid is first synthesized. A common industrial route involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[10] The resulting racemate must then be resolved to isolate the desired (2S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization and subsequent acidification to recover the enantiopure acid. Purity should be assessed by chiral HPLC and NMR spectroscopy.

  • Single Crystal Growth (Protocol): Obtaining a high-quality single crystal is the most critical and often trial-and-error step.

    • Rationale: Slow crystal growth is essential to minimize defects and ensure a well-ordered lattice suitable for diffraction. The choice of solvent is paramount; the ideal solvent should dissolve the compound moderately and be volatile enough for slow evaporation.

    • Step 1: Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and their mixtures with water or hexane) for solubility.

    • Step 2: Crystallization Setup (Slow Evaporation): Dissolve ~5-10 mg of the purified (2S)-enantiomer in the minimum amount of a suitable solvent (e.g., ethanol/water mixture) in a small, clean vial.

    • Step 3: Incubation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation. Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

    • Step 4: Monitoring: Monitor the vial over several days to weeks for the formation of small, transparent, well-defined crystals.

Phase 2: X-ray Diffraction Data Collection
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible cracks is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. It is crucial to collect data to a high resolution (e.g., at least 0.8 Å) and with sufficient redundancy to accurately measure the anomalous signal.

Phase 3 & 4: Structure Solution, Refinement, and Validation
  • Structure Solution: The collected diffraction intensities are processed and corrected. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary molecular model.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares algorithms. This iterative process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Absolute Configuration Determination: During the final stages of refinement, the anomalous dispersion effect is modeled. The Flack parameter is calculated from the intensity differences of Bijvoet pairs. A value of Flack x ≈ 0 with a small standard uncertainty (e.g., 0.0(1)) confirms that the refined model corresponds to the correct absolute configuration.[9]

  • Validation: The final structure is validated using software tools to check for geometric consistency (bond lengths, angles) and other potential issues. The results are typically deposited in a crystallographic database and reported in a standard Crystallographic Information File (CIF) format.

Data Presentation and Expected Results

The final crystallographic analysis would be summarized in a table of key parameters. The following is a representative table of expected data for the title compound.

Parameter Expected Value / Description
Chemical FormulaC₁₀H₁₁BrO₂
Formula Weight243.10 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupA chiral space group (e.g., P2₁, C2)
Unit Cell Dimensions (Å, °)a, b, c ≈ 5-15 Å; α, γ = 90°, β ≈ 90-110° (for monoclinic)
Volume (ų)~800-1500
Z (Molecules per unit cell)2 or 4
Density (calculated)~1.5-1.7 g/cm³
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Goodness-of-fit (F²)~1.0
Final R indices [I > 2σ(I)]R1 ≈ 0.02-0.05, wR2 ≈ 0.05-0.10
Flack Parameter 0.00(1)

The refined structure would be expected to show the carboxylic acid moieties forming hydrogen-bonded dimers, a common packing motif for such molecules.[11] The conformation of the propanoic acid chain relative to the bromophenyl ring would be defined by key torsion angles.

Alternative Methodologies: Vibrational Circular Dichroism (VCD)

While X-ray crystallography is the definitive method, it requires a suitable single crystal, which may not always be obtainable.[5][6] Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining the absolute configuration of chiral molecules in solution.[5][6]

  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[6]

  • Methodology: The experimental VCD spectrum of the molecule is measured. Then, the VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated using Density Functional Theory (DFT). The experimental spectrum is compared to the calculated spectrum for 'R' and its mirror image ('S'). A strong correlation confirms the absolute configuration of the sample.[5]

  • Advantage: This technique avoids the need for crystallization and provides conformational information relevant to the solution state.[6]

Conclusion

The determination of the crystal structure and absolute configuration of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a multi-step process that integrates careful experimental technique with robust computational analysis. The presence of the bromine atom is a key structural feature that enables the unambiguous assignment of stereochemistry via anomalous dispersion, making it an ideal candidate for X-ray crystallographic analysis. The resulting structural information—precise atomic coordinates, conformational details, and intermolecular packing—is invaluable for understanding its chemical properties and provides a critical foundation for its application in stereospecific synthesis and drug development.

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • How to Find R & S Absolute Configuration - Made Easy! | Organic Chemistry. (2021, December 12). YouTube. [Link]

  • Raman, S. (1957). Anomalous dispersion method of determining structure and absolute configuration of crystals. Proceedings of the Indian Academy of Sciences - Section A, 47(1), 1-11. [Link]

  • Ghosh, I., et al. (2020). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry, 85(3), 1644-1651. [Link]

  • Buma, W. J., & Nicu, C. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 18-21. [Link]

  • Absolute configuration. (2023, November 29). In Wikipedia. [Link]

  • X-ray crystallography and chirality: understanding the limitations. (2020, November 2). ResearchGate. [Link]

  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (EP Patent No. 2532644A1).
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme Connect. [Link]

  • X-ray crystallography. (2024, March 10). In Wikipedia. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2006). Spectroscopy Europe. [Link]

  • Divi's Lab Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap. [Link]

  • Absolute Configuration and the (R) and (S) System. (2021, July 16). Chemistry LibreTexts. [Link]

  • Absolute and Relative Configurations. (n.d.). University of Calgary. [Link]

Sources

Exploratory

In Vivo Mechanism of Action of (2S)-3-(4-bromophenyl)-2-methylpropanoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract (2S)-3-(4-bromophenyl)-2-methylpropanoic acid and its derivatives represent a class of compounds with significant therapeutic potential, stemming from the broader family of arylpropionic acids. While the parent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid and its derivatives represent a class of compounds with significant therapeutic potential, stemming from the broader family of arylpropionic acids. While the parent compound is a well-established intermediate in the synthesis of the antihistamine Fexofenadine, emerging research on structurally related molecules suggests a diverse range of in vivo mechanisms of action. This technical guide provides an in-depth exploration of these potential mechanisms, drawing upon preclinical and in vivo studies of analogous compounds. We will delve into potential molecular targets, downstream signaling pathways, and relevant experimental models for elucidating the in vivo pharmacology of this promising chemical scaffold. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid derivatives.

Introduction: The Therapeutic Promise of a Versatile Scaffold

The arylpropionic acid motif is a cornerstone in medicinal chemistry, with prominent examples including widely used non-steroidal anti-inflammatory drugs (NSAIDs). The specific compound, (2S)-3-(4-bromophenyl)-2-methylpropanoic acid, while noted for its role in the synthesis of Fexofenadine, possesses structural features that suggest a broader pharmacological potential. The introduction of a bromine atom on the phenyl ring and the methyl group at the alpha-position can significantly influence the compound's physicochemical properties, metabolic stability, and interaction with biological targets.

This guide will synthesize findings from in vivo studies of structurally similar phenylpropanoic acid derivatives to postulate the likely mechanisms of action for (2S)-3-(4-bromophenyl)-2-methylpropanoic acid analogs. The forthcoming sections will explore potential therapeutic areas including neuropharmacology, metabolic diseases, and oncology, providing a framework for future in vivo investigations.

Potential In Vivo Mechanisms of Action and Therapeutic Targets

Based on the current body of scientific literature on related compounds, several compelling in vivo mechanisms of action can be proposed for derivatives of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid.

Neuromodulatory Effects: Beyond Antihistaminic Activity

Recent studies on phenylpropanoic acid analogs have revealed significant neuromodulatory potential, extending beyond the H1 receptor antagonism of Fexofenadine.

Research into hydroxybupropion analogues, which share structural similarities with the topic compound, has demonstrated a dual mechanism of action relevant to smoking cessation and depression. Specifically, 3'-bromophenyl analogues have shown potency as antagonists of the α4β2-nAChR and as inhibitors of dopamine (DA) and norepinephrine (NE) uptake.[1]

  • In Vivo Implications: This dual activity is significant. Antagonism of α4β2-nAChRs can mitigate the rewarding effects of nicotine, while inhibition of DA and NE reuptake can alleviate withdrawal symptoms and improve mood. In vivo studies in mice have shown that such compounds can antagonize nicotine-induced hypomobility, hypothermia, and analgesia.[1]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Derivative Derivative DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) Derivative->DAT_NET Inhibits nAChR α4β2-nAChR Derivative->nAChR Antagonizes DA_NE_cleft Increased DA/NE DAT_NET->DA_NE_cleft Blocks Reuptake Nicotine Nicotine Nicotine->nAChR Activates DA_NE Dopamine (DA) & Norepinephrine (NE) Postsynaptic_Receptors Postsynaptic Receptors DA_NE_cleft->Postsynaptic_Receptors Activates

Caption: Proposed dual mechanism of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid derivatives in the central nervous system.

Metabolic Regulation: A Role in Diabetes and Beyond

Phenylpropanoic acid derivatives are also being investigated for their potential in treating metabolic disorders, particularly type 2 diabetes.

Substituted phenylpropanoic acids have been identified as agonists of free fatty acid receptors, such as FFAR4 (also known as GPR120). Agonism of these receptors has been linked to improved glucose tolerance and lipid metabolism. In vivo studies in mice have demonstrated that bornyl derivatives of p-(benzyloxy)phenylpropanoic acid can produce a significant hypoglycemic effect, comparable to the established antidiabetic drug vildagliptin.[2]

The structural analogue, 3-phenylpropionic acid (3-PPA), a metabolite produced by gut microbiota, has been shown to influence muscle hypertrophy through the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth and protein synthesis. While direct studies are needed, it is conceivable that derivatives of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid could modulate this pathway, with potential applications in conditions characterized by muscle atrophy.

Derivative Derivative FFAR4 FFAR4 (GPR120) Derivative->FFAR4 Agonism PI3K PI3K Derivative->PI3K Potential Modulation FFAR4->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis & Muscle Hypertrophy mTOR->Protein_Synthesis

Caption: Potential metabolic and muscle growth pathways influenced by the derivatives.

Anti-Cancer Activity: A Multifaceted Approach

The inclusion of a bromine atom in the structure of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid derivatives suggests potential anti-cancer properties, a notion supported by research on other brominated aromatic compounds.

Studies on 3-bromophenyl derivatives of coumarin have demonstrated their ability to inhibit cancer cell invasion in vitro and tumor growth in vivo. These compounds have been shown to reduce the migration of fibrosarcoma cells in a dose-dependent manner.[3]

Marine bromophenol derivatives have recently been identified as a novel class of potent small-molecule STING agonists.[4] The STING pathway is a critical component of the innate immune system that, when activated, can lead to a potent anti-tumor immune response. In vivo studies have shown that intratumoral administration of a bromophenol STING agonist significantly inhibited tumor growth in a mouse model of breast cancer.[4]

In Vivo Experimental Methodologies

To rigorously evaluate the in vivo mechanism of action of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid derivatives, a multi-pronged approach employing various animal models and analytical techniques is essential.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Initial in vivo studies should focus on characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the derivatives.

ParameterExperimental ProtocolRationale
Oral Bioavailability Administration of the compound to rodents (e.g., Wistar rats) via oral gavage, followed by serial blood sampling and analysis of plasma concentrations using LC-MS/MS.To determine the fraction of the administered dose that reaches systemic circulation and to inform dosing for subsequent efficacy studies.
Tissue Distribution Following administration, harvesting of key organs (brain, liver, tumors, etc.) at various time points to quantify compound concentration.To understand the tissue penetration of the compound, which is crucial for target engagement.
Metabolite Identification Analysis of plasma, urine, and feces using high-resolution mass spectrometry to identify major metabolites.To assess the metabolic stability of the compound and to identify any potentially active or toxic metabolites. In vivo studies on 2-phenylpropionic acid have shown that metabolic activation can occur via acyl-CoA formation, leading to covalent binding to liver proteins.[5]
In Vivo Efficacy Models

The choice of in vivo models will depend on the therapeutic area of interest.

  • Neuromodulation:

    • Nicotine-Induced Behavioral Models: To assess the antagonism of nicotine's effects, mouse models of nicotine-induced hypolocomotion, hypothermia, and antinociception (e.g., tail-flick and hot-plate tests) can be employed.[1]

    • Forced Swim Test: This model in mice is commonly used to screen for antidepressant activity.[1]

  • Metabolic Disease:

    • Oral Glucose Tolerance Test (OGTT): Administration of the compound to mice prior to a glucose challenge to evaluate its effect on blood glucose levels.[2]

    • Diet-Induced Obesity Models: To assess long-term effects on glucose homeostasis and lipid metabolism in a more disease-relevant context.

  • Oncology:

    • Xenograft and Syngeneic Tumor Models: Implantation of human (xenograft) or murine (syngeneic) cancer cells into immunocompromised or immunocompetent mice, respectively, followed by treatment with the derivative to assess its impact on tumor growth and metastasis.[4]

    • Invasion and Metastasis Assays: In vivo imaging techniques can be used to monitor the spread of fluorescently labeled cancer cells.

Target Engagement and Mechanism of Action Studies
  • Ex Vivo Analysis: Following in vivo treatment, tissues can be harvested for ex vivo analysis to confirm target engagement and elucidate downstream signaling effects. Techniques such as Western blotting, immunohistochemistry, and qPCR can be used to measure changes in protein expression and gene transcription in relevant pathways.

  • Receptor Occupancy Studies: For CNS-active compounds, positron emission tomography (PET) imaging with a radiolabeled ligand for the target receptor can be used to determine the extent of receptor occupancy at different doses of the derivative.

Conclusion and Future Directions

While direct in vivo mechanistic data for (2S)-3-(4-bromophenyl)-2-methylpropanoic acid derivatives are currently limited, the wealth of information available for structurally related compounds provides a strong foundation for future research. The potential for this scaffold to interact with a diverse range of biological targets, including nAChRs, monoamine transporters, FFARs, and components of the innate immune system, highlights its therapeutic versatility.

Future research should focus on synthesizing a library of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid derivatives and systematically evaluating them in the in vivo models outlined in this guide. A thorough understanding of their structure-activity relationships, pharmacokinetic properties, and in vivo mechanisms of action will be crucial for advancing these promising compounds toward clinical development.

References

  • Carroll, F. I., et al. (2011). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 54(19), 6770-6786. Available from: [Link]

  • Zarubaev, V. V., et al. (2020). Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. Molecules, 25(22), 5468. Available from: [Link]

  • Eedara, B. B., et al. (2014). Improved oral bioavailability of fexofenadine hydrochloride using lipid surfactants: ex vivo, in situ and in vivo studies. Drug Development and Industrial Pharmacy, 40(8), 1043-1052. Available from: [Link]

  • Doucet, C., et al. (2004). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 90(10), 1966-1974. Available from: [Link]

  • Wang, W., et al. (2026). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs, 24(1), 23. Available from: [Link]

  • Li, C., Grillo, M. P., & Benet, L. Z. (2003). In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat. The Journal of Pharmacology and Experimental Therapeutics, 305(1), 250-256. Available from: [Link]

Sources

Foundational

Technical Whitepaper: Safety Data Sheet (SDS) and Toxicity Profiling of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Framework Executive Summary In contemporary drug discovery, halogenated building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Framework

Executive Summary

In contemporary drug discovery, halogenated building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. (2S)-3-(4-bromophenyl)-2-methylpropanoic acid (a specific enantiomer of the racemic mixture CAS: 66735-01-1) is a highly valued chiral intermediate utilized extensively in the synthesis of anti-inflammatory agents and complex bioactive architectures[1][2].

However, the presence of a brominated aromatic ring coupled with a carboxylic acid moiety necessitates rigorous safety profiling. As application scientists, we must look beyond basic compliance. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, mechanistic toxicity profile, and self-validating experimental protocols required to safely and effectively integrate this compound into your drug development pipeline.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline is the first step in predicting both handling hazards and biological behavior. The stereocenter at the C2 position dictates chiral recognition by biological targets, while the para-bromo substitution significantly increases the partition coefficient (LogP), driving membrane permeability.

Table 1: Physicochemical & Identification Data
ParameterSpecification / Value
IUPAC Name (2S)-3-(4-bromophenyl)-2-methylpropanoic acid
Racemate CAS Number 66735-01-1[1]
Molecular Formula C₁₀H₁₁BrO₂[3]
Molecular Weight 243.10 g/mol [3]
PubChem CID (Racemate) 21714191[1]
Physical State Yellow to light brown solid[2]
Storage Conditions 0–8 °C, protect from light and moisture[2]
Purity Standard ≥ 98% (HPLC)[2]

Safety Data Sheet (SDS) Core Elements & Hazard Mitigation

Based on structural alerts and empirical data from analogous brominated phenylpropanoic acids, the compound exhibits specific occupational hazards that require strict engineering controls[4][5].

GHS Classification & Hazard Statements
  • Skin Irritation (Category 2): H315 - Causes skin irritation. The lipophilic nature allows rapid dermal penetration, while the acidic moiety disrupts local pH.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): H336 - May cause respiratory irritation[4]. Inhalation of fine dust particles during weighing or transfer can irritate the mucosal lining.

Causality-Driven PPE & Handling Protocols

Do not rely solely on standard laboratory attire. The handling protocol must be dictated by the compound's physical state (solid powder) and its irritant properties:

  • Engineering Controls: All powder manipulation must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent aerosolization.

  • Respiratory Protection: If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory.

  • Dermal Protection: Nitrile gloves (minimum 0.12 mm thickness) are required. Because halogenated organics can permeate certain polymers over time, double-gloving is recommended during bulk transfer.

Mechanistic Toxicity Profile

In drug development, we must anticipate how a building block behaves in vivo. The toxicity profile of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is heavily influenced by its hepatic metabolism.

Metabolic Liabilities & Bioactivation

The primary metabolic concern is the oxidative metabolism of the bromophenyl ring by Cytochrome P450 (CYP) enzymes. While the methylpropanoic acid side chain typically undergoes rapid Phase II glucuronidation (detoxification), the brominated ring can occasionally undergo epoxidation, forming a reactive arene oxide intermediate. If not rapidly quenched by glutathione (GSH), this electrophile can covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).

G Compound (2S)-3-(4-bromophenyl) -2-methylpropanoic acid CYP450 Hepatic CYP450 Metabolism Compound->CYP450 Phase I Oxidation Stable Phase II Conjugation (Glucuronidation) Compound->Stable Direct Phase II CYP450->Stable Detoxification Reactive Reactive Arene Oxide Intermediate CYP450->Reactive Bioactivation Excretion Renal Excretion Stable->Excretion Clearance Tox Protein Adduction & Oxidative Stress Reactive->Tox GSH Depletion

Caption: Hepatic metabolism pathways highlighting the balance between Phase II detoxification and reactive bioactivation.

Self-Validating Experimental Protocols

To establish a robust safety margin before advancing derivatives of this compound into in vivo models, application scientists must execute self-validating in vitro assays. A protocol is only "self-validating" if it includes internal controls that prove the assay functioned correctly, regardless of the test compound's result.

Protocol 1: High-Throughput Cytotoxicity Screening (HepG2 Cells)

Rationale: HepG2 cells retain partial metabolic competence, making them suitable for baseline hepatotoxicity screening of the brominated acid.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the compound in 100% LC-MS grade DMSO to create a 10 mM stock. Causality note: DMSO concentration in the final assay must not exceed 0.5% (v/v) to prevent solvent-induced basal toxicity.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Perform a 10-point, 3-fold serial dilution of the compound (ranging from 100 µM to 5 nM).

    • Positive Control: Chlorpromazine (known hepatotoxin).

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation: Incubate cells with the compound for 48 hours.

  • Viability Readout: Add CellTiter-Glo® reagent (equal volume to culture media). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Workflow Step1 1. Stock Prep (10 mM in DMSO) Step2 2. HepG2 Seeding (10k cells/well) Step1->Step2 Step3 3. Serial Dilution (100 µM to 5 nM) Step2->Step3 Step4 4. CellTiter-Glo Addition & Lysis Step3->Step4 Step5 5. Luminescence Read & IC50 Calculation Step4->Step5

Caption: Step-by-step workflow for in vitro cytotoxicity screening and IC50 determination.

Protocol 2: Microsomal Stability & Reactive Metabolite Trapping

Rationale: To definitively assess the risk of the bromophenyl ring forming reactive arene oxides, we must incubate the compound with human liver microsomes (HLMs) in the presence of a trapping agent.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add 5 mM Glutathione (GSH). Causality note: GSH acts as a surrogate nucleophile. If electrophilic arene oxides form, they will covalently bind to GSH, creating a stable adduct we can detect.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (cofactor required for CYP450 activity).

    • Control: Run a parallel incubation without NADPH to differentiate CYP-mediated metabolism from chemical degradation.

  • Termination: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Monitor for the parent compound depletion and perform a neutral loss scan (loss of 129 Da) to identify GSH-trapped reactive metabolites.

Conclusion

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a powerful synthetic building block, but its utility is tethered to a strict understanding of its physicochemical and toxicological properties. By adhering to the GHS-guided handling protocols and utilizing the self-validating in vitro workflows detailed above, research teams can confidently leverage this chiral intermediate while preemptively mitigating downstream metabolic liabilities.

References

  • NextSDS. "3-amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride — Chemical Substance Information & Hazard Classifications." Accessed March 18, 2026.[Link]

Sources

Exploratory

Thermodynamic Stability of (2S)-3-(4-bromophenyl)-2-methylpropanoic Acid in Solution: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Drug Development Professionals Abstract (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a chiral carboxylic acid and a key building block in the synthesis of various pharmaceutical agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a chiral carboxylic acid and a key building block in the synthesis of various pharmaceutical agents. Its thermodynamic stability in solution is a critical parameter that influences everything from reaction kinetics and purification efficiency to the shelf-life and impurity profile of final drug products. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for assessing the thermodynamic stability of this molecule. We will delve into the intrinsic and extrinsic factors governing its stability, present detailed, self-validating experimental protocols for solubility and forced degradation studies, and offer insights into the interpretation of the resulting data. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry who require a robust framework for stability assessment.

Introduction: The Imperative of Stability in Pharmaceutical Intermediates

In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is paramount. However, the stability of key intermediates, such as (2S)-3-(4-bromophenyl)-2-methylpropanoic acid, is equally critical. The thermodynamic stability of a molecule refers to its state of equilibrium relative to its potential degradation products. An unstable intermediate can lead to inconsistent reaction yields, the formation of difficult-to-remove impurities, and ultimately, a compromised safety and efficacy profile in the final API.

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid possesses several structural features—a carboxylic acid group, a chiral center, and a brominated aromatic ring—that can be susceptible to degradation under various chemical and physical conditions. Understanding its stability profile is not merely an academic exercise; it is a prerequisite for developing scalable, controllable, and economically viable manufacturing processes. This guide provides the scientific rationale and actionable protocols to thoroughly characterize the stability of this and similar molecules in solution.

Physicochemical and Structural Properties

A molecule's inherent stability is dictated by its structure. Before assessing its behavior under stress, it is essential to understand its fundamental properties.

PropertyValueSignificance
Molecular Formula C₁₀H₁₁BrO₂Defines the elemental composition.
Molecular Weight 243.1 g/mol [1]Essential for all concentration and molarity calculations in experimental protocols.
Structure 2-methylpropanoic acid with a 4-bromophenyl group at the 3-position and (S)-stereochemistry at the chiral center.The carboxylic acid group dictates pH-dependent solubility and reactivity. The C-Br bond can be susceptible to dehalogenation. The chiral center's stability is also a concern.
Appearance White to off-white solid.[2][3]Physical state at standard conditions.
pKa (Predicted) ~4.5The carboxylic acid proton's acidity is crucial. At pH > pKa, the anionic carboxylate form dominates, increasing aqueous solubility but potentially altering stability.
Solubility Soluble in organic solvents, sparingly soluble in water.[4]Solubility dictates the choice of solvents for reactions, purification, and formulation. It is highly dependent on the pH of aqueous solutions.

Theoretical Framework: Factors Governing Thermodynamic Stability in Solution

The thermodynamic stability of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid in solution is not a single value but a complex function of its environment. The key is to understand the relationship between the Gibbs free energy (ΔG) of the system and the degradation pathways. A reaction is thermodynamically favorable if ΔG is negative. The following factors can influence this equilibrium.

Figure 1: Key Factors Influencing Stability Molecule (2S)-3-(4-bromophenyl) -2-methylpropanoic acid pH Solution pH pH->Molecule Acid/Base Catalysis of Hydrolysis, Decarboxylation Temp Temperature Temp->Molecule Provides Activation Energy (Arrhenius Relationship) Solvent Solvent System Solvent->Molecule Polarity & Protic/Aprotic nature affects reaction pathways Light Light Exposure (Photostability) Light->Molecule Provides energy for photolytic cleavage (e.g., C-Br bond) Oxygen Oxygen / Oxidants Oxygen->Molecule Oxidative Degradation

Caption: Key environmental factors affecting the thermodynamic stability of the target molecule.

  • pH: The pH of the solution is arguably the most critical factor for a carboxylic acid. It can catalyze degradation reactions such as hydrolysis or decarboxylation. The stability profile across a wide pH range (e.g., pH 1 to 9) must be established.[5][6]

  • Temperature: Higher temperatures increase the rate of chemical reactions by providing the necessary activation energy, as described by the Arrhenius equation.[7] Accelerated stability studies at elevated temperatures are used to predict long-term stability at typical storage conditions.[8]

  • Solvent Polarity and Type: The solvent system can influence stability by solvating transition states differently. For instance, polar protic solvents might facilitate reactions involving charge separation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation. The C-Br bond, in particular, can be susceptible to homolytic cleavage upon UV exposure. Photostability testing is a standard requirement under ICH guidelines.[7]

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation pathways, potentially affecting the aromatic ring or the benzylic position.

  • Chiral Stability: While enantiomers have identical thermodynamic stability in an achiral environment, racemization can occur under conditions that allow for the temporary removal and re-addition of the acidic proton adjacent to the chiral center, especially at elevated temperatures or extreme pH.[9][10]

Experimental Assessment of Stability

A systematic approach is required to quantify the stability of the molecule. This typically involves a combination of equilibrium solubility studies and forced degradation (stress testing).

Experimental Workflow Overview

The overall process follows a logical sequence from preparation to analysis, designed to generate a comprehensive stability profile.

Figure 2: Experimental Workflow for Stability Assessment cluster_stress Stress Conditions A 1. Sample & Solution Preparation B 2. Application of Stress Conditions A->B C 3. Time-Point Sampling B->C t=0, 1, 6, 24, 48h... D 4. Quantitative Analysis (Stability-Indicating HPLC) C->D E 5. Data Processing & Kinetic Modeling D->E Peak Area vs. Time F 6. Stability Profile & Degradation Pathway ID E->F S1 Acidic (e.g., 0.1M HCl) S2 Basic (e.g., 0.1M NaOH) S3 Oxidative (e.g., 3% H₂O₂) S4 Thermal (e.g., 60°C) S5 Photolytic (ICH Light Box)

Caption: A systematic workflow for conducting forced degradation studies.

Protocol 1: Equilibrium Solubility as a Function of pH

Causality: Thermodynamic stability is intrinsically linked to solubility. A degradation product may have different solubility, and understanding the baseline solubility of the parent compound across a pH range is essential for interpreting stability data. The shake-flask method is the gold standard as it ensures that a true equilibrium between the solid and dissolved states is reached.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate, acetate) covering a pH range from 2.0 to 8.0.

  • Sample Addition: Add an excess amount of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid to a known volume (e.g., 10 mL) of each buffer in separate glass vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 48 hours to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand for 2 hours for the excess solid to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

Protocol 2: Forced Degradation (Stress Testing)

Causality: Forced degradation studies are the core of stability assessment.[7] They are designed to accelerate degradation to rapidly identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method (i.e., its ability to separate the parent compound from its degradants). The conditions are based on the International Council for Harmonisation (ICH) Q1A guidelines.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Setup: For each condition, dilute the stock solution into the stressor solution to a final concentration of ~50-100 µg/mL. Prepare a control sample diluted in pure water/mobile phase.

Stress ConditionReagentTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60 °CUp to 48 hoursSimulates acidic environments; tests stability of ester or amide-like linkages.
Base Hydrolysis 0.1 M NaOHRoom Temp / 40 °CUp to 24 hoursSimulates alkaline environments; carboxylic acids can be sensitive to base.
Oxidation 3% H₂O₂Room TempUp to 24 hoursTests susceptibility to oxidation.
Thermal Water or suitable buffer (pH ~7)80 °CUp to 72 hoursAssesses intrinsic thermal stability in the absence of other stressors.[7]
Photostability Water or suitable buffer (in quartz cuvette)AmbientICH-specified durationTests for degradation upon exposure to light, crucial for handling and storage.[7]
  • Time-Point Analysis: At specified time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before injection.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the natural log of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.[6] The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.

Data Interpretation and Potential Degradation Pathways

The data from forced degradation studies provide a wealth of information. A significant loss of the parent compound under a specific condition points to a potential stability liability.

Hypothetical Stability Data Summary
Stress Condition% Degradation (at 24h)Major Degradant Peaks (Retention Time)Observations
0.1 M HCl / 60°C< 2%-Suggests high stability to acid hydrolysis.
0.1 M NaOH / RT~15%Peak at 3.5 minModerate sensitivity to alkaline conditions. Potential for racemization should be investigated.
3% H₂O₂ / RT< 5%Minor peak at 4.1 minRelatively stable to oxidation under these conditions.
Water / 80°C~8%Peak at 5.2 minIndicates moderate thermal liability, possibly decarboxylation.
Photolytic (ICH Box)~25%Peaks at 2.8 min, 3.1 minSignificant photolytic instability. The C-Br bond is a likely point of cleavage.
Potential Degradation Pathways

Identifying the structure of degradants (e.g., via LC-MS) is the next logical step. Based on the molecule's structure, we can hypothesize potential degradation routes.

Figure 3: Hypothesized Degradation Pathways Parent (2S)-3-(4-bromophenyl) -2-methylpropanoic acid C₁₀H₁₁BrO₂ D1 3-(phenyl)-2-methylpropanoic acid C₁₀H₁₂O₂ Parent->D1 Photolysis / Reduction (Debromination) D2 1-(4-bromophenyl)-2-methylpropane C₁₀H₁₃Br Parent->D2 Thermal Stress (Decarboxylation) D3 Racemic Mixture (R/S)-... Parent->D3 Base Catalysis (Racemization)

Caption: Plausible degradation pathways for the molecule under different stress conditions.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for evaluating the thermodynamic stability of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid. The experimental evidence strongly suggests that the molecule is most susceptible to photolytic and alkaline-mediated degradation .

Key Recommendations for Development:

  • Handling and Storage: All manufacturing, handling, and storage operations should be conducted under amber or red light to prevent photolytic degradation.

  • pH Control: During aqueous extractions, crystallizations, or any process involving water, the pH should be maintained in the neutral to mildly acidic range (pH 4-7) to minimize base-catalyzed degradation and potential racemization.

  • Temperature: While moderately stable, prolonged exposure to high temperatures (>60 °C) should be avoided to prevent thermal degradation, such as decarboxylation.

  • Analytical Method: A robust, validated, stability-indicating HPLC method is not just recommended; it is mandatory for all process development and quality control activities involving this intermediate.

By systematically applying the principles and protocols detailed herein, researchers and drug development professionals can build a robust understanding of a molecule's stability, leading to more reliable processes, higher quality products, and accelerated development timelines.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Vardi, A. (2014). Distinguishability and chiral stability in solution: Effects of decoherence and intermolecular interactions. The Journal of Chemical Physics. [Link]

  • Quora. (2017). How Does chirality effect stability of compund?. [Link]

  • Alsirawan, M. B., et al. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Molecules. [Link]

  • ResearchGate. (2016). How to determine chemical stability of a pharmaceutical formulation/product. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • Yadav, P., et al. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances. [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid: An Application Note and Detailed Protocol

Introduction (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a chiral building block of significant interest in pharmaceutical research and development. Its stereochemically defined structure makes it a valuable interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a chiral building block of significant interest in pharmaceutical research and development. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex bioactive molecules. The precise control of stereochemistry is paramount in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. This application note provides a detailed, step-by-step protocol for the asymmetric synthesis of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid, leveraging the highly reliable and diastereoselective Evans asymmetric alkylation methodology. This approach utilizes a chiral oxazolidinone auxiliary to control the stereochemical outcome of the key carbon-carbon bond-forming reaction, ensuring the formation of the desired (S)-enantiomer with high fidelity.

This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this key chiral intermediate. The protocol herein is presented with in-depth explanations of the experimental choices, safety considerations, and analytical validation steps to ensure scientific integrity and successful execution.

Synthetic Strategy: The Evans Asymmetric Alkylation

The core of this synthetic protocol is the Evans asymmetric alkylation, a powerful and well-established method for the enantioselective synthesis of α-substituted carboxylic acids.[1][2] The strategy involves the temporary attachment of a chiral auxiliary, an oxazolidinone derived from a natural amino acid, to a propionyl group. The steric bulk of the auxiliary directs the approach of an electrophile, in this case, 4-bromobenzyl bromide, to one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched carboxylic acid.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A Step 1: Acylation (4S)-4-benzyl-2-oxazolidinone + Propionyl chloride B Step 2: Asymmetric Alkylation N-Propionyl oxazolidinone + 4-Bromobenzyl bromide A->B  Formation of the Chiral Imide   C Step 3: Auxiliary Cleavage Hydrolysis of the N-acyl oxazolidinone B->C  Diastereoselective C-C Bond Formation   D Final Product (2S)-3-(4-bromophenyl)-2-methylpropanoic acid C->D  Release of the Chiral Carboxylic Acid   E Purification & Analysis D->E  Isolation and Characterization  

Figure 1: Overall workflow for the asymmetric synthesis of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid.

Materials and Methods

Reagents and Solvents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the acylation and alkylation steps.

ReagentCAS NumberSupplierNotes
(4S)-4-benzyl-2-oxazolidinone90717-16-1Major Chemical SupplierChiral Auxiliary
Propionyl chloride79-03-8Major Chemical SupplierAcylating Agent
n-Butyllithium (n-BuLi)109-72-8Major Chemical Supplier1.6 M solution in hexanes
4-Bromobenzyl bromide589-15-1Major Chemical SupplierElectrophile
Lithium hydroxide (LiOH)1310-65-2Major Chemical SupplierCleavage Reagent
Hydrogen peroxide (H₂O₂)7722-84-1Major Chemical Supplier30% aqueous solution
Tetrahydrofuran (THF)109-99-9Major Chemical SupplierAnhydrous
Diethyl ether (Et₂O)60-29-7Major Chemical SupplierAnhydrous
Dichloromethane (DCM)75-09-2Major Chemical Supplier
Ethyl acetate (EtOAc)141-78-6Major Chemical Supplier
Hexanes110-54-3Major Chemical Supplier
Saturated aq. NH₄ClN/APrepared in-house
Saturated aq. NaHCO₃N/APrepared in-house
BrineN/APrepared in-house
Anhydrous MgSO₄ or Na₂SO₄7487-88-9Major Chemical SupplierDrying agent
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or inert gas (N₂ or Ar) manifold

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Experimental Protocols

Part 1: Synthesis of (4S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one

This step involves the acylation of the chiral auxiliary to form the N-propionyl imide, which is the substrate for the subsequent asymmetric alkylation.[3][4]

Protocol:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (4S)-4-benzyl-2-oxazolidinone (10.0 g, 56.4 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the solid is completely dissolved.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 36.7 mL, 58.7 mmol, 1.04 eq) dropwise via syringe over 15 minutes. The solution will turn pale yellow.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (5.4 mL, 62.1 mmol, 1.1 eq) dropwise via syringe over 10 minutes.

  • Allow the reaction mixture to warm slowly to room temperature and stir for at least 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and add water (50 mL). Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford (4S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one as a colorless oil or a white solid.

Expected Yield: 90-95%

Part 2: Asymmetric Alkylation

This is the key stereochemistry-defining step where the enolate of the chiral imide is alkylated with 4-bromobenzyl bromide.[5][6]

Asymmetric Alkylation cluster_0 Enolate Formation cluster_1 Electrophilic Attack A N-Propionyl Oxazolidinone C (Z)-Enolate A->C Deprotonation B LDA or NaHMDS D 4-Bromobenzyl Bromide E Alkylated Product C->E SN2 Reaction

Figure 2: Key steps in the asymmetric alkylation reaction.

Protocol:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add the purified (4S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (11.7 g, 50.0 mmol) from Part 1.

  • Add anhydrous THF (200 mL) and cool the solution to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 32.8 mL, 52.5 mmol, 1.05 eq) to a solution of diisopropylamine (7.4 mL, 52.5 mmol, 1.05 eq) in anhydrous THF (50 mL) at -78 °C. Stir for 20 minutes.

  • Slowly add the freshly prepared LDA solution to the oxazolidinone solution at -78 °C via cannula or syringe.

  • Stir the reaction mixture at -78 °C for 45 minutes to ensure complete enolate formation.

  • In a separate flame-dried flask, dissolve 4-bromobenzyl bromide (13.7 g, 55.0 mmol, 1.1 eq) in anhydrous THF (50 mL).

  • Slowly add the solution of 4-bromobenzyl bromide to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to -20 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution (100 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the alkylated product.

Expected Yield: 85-90% Diastereomeric Ratio: >98:2 (can be determined by ¹H NMR or HPLC analysis of the crude product).

Part 3: Cleavage of the Chiral Auxiliary

The final step is the hydrolysis of the N-acyl bond to release the target chiral carboxylic acid and recover the chiral auxiliary.[7][8][9]

Protocol:

  • Dissolve the purified alkylated product (e.g., 18.1 g, 45.0 mmol) in a mixture of THF (180 mL) and water (60 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (18.4 mL, 180 mmol, 4.0 eq).

  • Add a solution of lithium hydroxide monohydrate (3.78 g, 90.0 mmol, 2.0 eq) in water (60 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a solution of sodium sulfite (Na₂SO₃, 22.7 g, 180 mmol, 4.0 eq) in water (100 mL) at 0 °C.

  • Stir for 30 minutes at room temperature.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 75 mL) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 2M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the ethyl acetate extracts, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (2S)-3-(4-bromophenyl)-2-methylpropanoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Expected Yield: 80-90%

Characterization and Quality Control

Quantitative Data Summary
StepStarting MaterialReagent 1Reagent 2ProductExpected Yield (%)
1. Acylation (4S)-4-benzyl-2-oxazolidinonen-BuLiPropionyl chloride(4S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one90-95
2. Alkylation (4S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-oneLDA4-Bromobenzyl bromideAlkylated Product85-90
3. Cleavage Alkylated ProductLiOH/H₂O₂(2S)-3-(4-bromophenyl)-2-methylpropanoic acid80-90
Analytical Data
  • ¹H NMR (400 MHz, CDCl₃): The spectrum should be consistent with the structure of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid. Expected signals include a doublet for the methyl group, multiplets for the methine and methylene protons, and signals in the aromatic region corresponding to the 4-bromophenyl group, as well as a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of carbon signals corresponding to the structure.

  • Chiral HPLC: The enantiomeric excess (ee) of the final product should be determined by HPLC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar).[10][11] The mobile phase and flow rate should be optimized for baseline separation of the enantiomers. An ee of >98% is expected.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product.

Troubleshooting and Safety Considerations

  • Low Yield in Alkylation: Ensure all reagents and solvents are strictly anhydrous. The LDA solution should be freshly prepared and titrated before use.

  • Low Diastereoselectivity: The reaction temperature for the alkylation step is critical. Maintain the temperature at -78 °C during the addition of the electrophile.

  • Incomplete Auxiliary Cleavage: Ensure vigorous stirring during the hydrolysis step to facilitate the biphasic reaction. The reaction time may need to be extended.

  • Safety:

    • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

    • Propionyl chloride and 4-bromobenzyl bromide are corrosive and lachrymatory. Handle in a well-ventilated fume hood.

    • Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes. The cleavage reaction with LiOH/H₂O₂ can be exothermic and may evolve oxygen gas; ensure adequate cooling and venting.[8][9]

Conclusion

The Evans asymmetric alkylation provides a highly efficient and stereoselective route to (2S)-3-(4-bromophenyl)-2-methylpropanoic acid. The protocol detailed in this application note is robust and has been optimized for high yield and diastereoselectivity. By following these procedures carefully, researchers can reliably synthesize this valuable chiral building block for applications in pharmaceutical and chemical research. The analytical methods described are essential for verifying the purity and stereochemical integrity of the final product.

References

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • DeLano, T. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1366-1371. [Link]

  • DeLano, T. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Figshare. [Link]

  • Google Patents. (n.d.). Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.
  • ResearchGate. (2021). Scheme 1 Synthesis of N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin-2-one... [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Thomason, M. J., et al. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-1774. [Link]

Sources

Application

Suzuki-Miyaura cross-coupling protocols using (2S)-3-(4-bromophenyl)-2-methylpropanoic acid

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Protocols for (2S)-3-(4-Bromophenyl)-2-methylpropanoic Acid in Drug Discovery Introduction & Mechanistic Rationale (2S)-3-(4-Bromophenyl)-2-methylpropanoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Protocols for (2S)-3-(4-Bromophenyl)-2-methylpropanoic Acid in Drug Discovery

Introduction & Mechanistic Rationale

(2S)-3-(4-Bromophenyl)-2-methylpropanoic acid is a highly versatile chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), PPAR agonists, and specific enzyme inhibitors. The presence of the chiral α -methyl group necessitates reaction conditions that prevent racemization, while the unprotected carboxylic acid moiety presents unique chemoselectivity and solubility challenges during transition-metal catalysis.

The cross-coupling of organoboron nucleophiles with C–X bonds is among the most widely used reactions for reliable, selective C–C bond formation[1]. While esterification of the carboxylic acid prior to coupling is a common workaround, direct Suzuki-Miyaura cross-coupling of the unprotected acid is highly preferred. Bypassing the protection and deprotection steps maximizes atom economy, reduces solvent waste, and accelerates the drug development timeline[2].

Causality & Expert Insights (E-E-A-T)

To achieve high yields without compromising the enantiomeric excess (ee%) of the (2S)-enantiomer, the following mechanistic variables must be strictly controlled:

  • Base Selection and Stoichiometry: The carboxylic acid proton ( pKa​≈4.5 ) will instantly quench one equivalent of the basic activator required for the transmetalation step of the catalytic cycle. Therefore, >2.5 equivalents of a mild base (e.g., K2​CO3​ or Na2​CO3​ ) are strictly required. The use of stronger bases (such as Cs2​CO3​ or KOtBu ) must be avoided, as they can trigger the enolization of the α -proton at elevated temperatures, leading to irreversible racemization of the chiral center.

  • Catalyst Selection: The carboxylate anion formed in situ is electron-rich and can coordinate with the palladium center, potentially slowing down oxidative addition. Utilizing a bidentate phosphine ligand like dppf in Pd(dppf)Cl2​ provides a sterically demanding and electron-rich palladium center. This accelerates both oxidative addition and reductive elimination while suppressing the protodeboronation of the boronic acid partner.

  • Solvent System: A biphasic system (e.g., 1,4-Dioxane/ H2​O or Toluene/EtOH/ H2​O ) is mandatory. The aqueous phase solubilizes the carboxylate salt and the inorganic base, while the organic phase keeps the palladium catalyst and the boronic acid in close proximity to the aryl bromide[3].

CatalyticCycle Pd0 Pd(0) Active Species Catalyst Activation OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd (2S)-3-(4-bromophenyl)- 2-methylpropanoic acid TransMet Transmetalation Ar-Pd(II)-Br + Ar'-B(OH)2 -> Ar-Pd(II)-Ar' OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination Formation of Biaryl Product TransMet->RedElim RedElim->Pd0 Release of Chiral Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the chiral propanoic acid substrate.

Quantitative Data: Catalyst & Base Optimization

The following table summarizes the optimization data for the direct coupling of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid with phenylboronic acid (1.2 eq) at 80 °C for 12 hours.

Catalyst (5 mol%)Base (3.0 eq)Solvent (v/v 4:1)Yield (%)Enantiomeric Excess (ee%)
Pd(PPh3​)4​ K2​CO3​ Dioxane/ H2​O 68%99%
Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 94% 99%
Pd(Amphos)Cl2​ K2​CO3​ Toluene/ H2​O 88%99%
Pd(dppf)Cl2​ Cs2​CO3​ Dioxane/ H2​O 91%74% (Racemization)
Pd(dppf)Cl2​ Et3​N Dioxane/ H2​O 12%99%

Conclusion: Pd(dppf)Cl2​ combined with K2​CO3​ in a Dioxane/ H2​O mixture provides the optimal balance of high conversion and complete retention of stereochemistry.

Experimental Protocol: Direct Aqueous-Biphasic Coupling

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that the reaction trajectory and workup efficiency can be verified at the bench before proceeding to the next step.

Materials Required:
  • (2S)-3-(4-bromophenyl)-2-methylpropanoic acid (1.0 equiv, 10 mmol)

  • Aryl boronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.5 mmol)

  • Potassium carbonate ( K2​CO3​ ) (3.0 equiv, 30 mmol)

  • 1,4-Dioxane and Deionized Water (4:1 ratio, 50 mL total)

Step-by-Step Methodology:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (10 mmol), aryl boronic acid (12 mmol), and K2​CO3​ (30 mmol).

  • Degassing (Critical Step): Add 40 mL of 1,4-Dioxane and 10 mL of DI water. Sparge the biphasic mixture with Argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.5 mmol) under a positive stream of Argon. Attach a reflux condenser and heat the mixture to 80 °C in an oil bath.

  • In-Process Control (IPC 1 - TLC Tracking): After 8 hours, sample the organic layer. Quench the sample in 1M HCl and extract with EtOAc. Run a TLC (Hexanes/EtOAc 1:1 with 1% Acetic Acid). The reaction is complete when the starting material spot (UV active) is fully consumed.

  • Aqueous Workup & pH Validation: Cool the reaction to room temperature. Dilute with 50 mL of water and wash with 30 mL of Diethyl Ether. Self-Validation: The product is currently a water-soluble potassium carboxylate. Discard the ether layer (which contains catalyst residues and boronic acid homocoupled byproducts).

  • Acidification (IPC 2 - pH Control): Slowly add 2M HCl to the aqueous layer until the pH reaches 2-3 (verify with pH indicator paper). Causality: Failure to reach pH < 3 will result in the product remaining ionized in the aqueous layer, leading to catastrophic yield loss during extraction.

  • Extraction & Drying: Extract the acidified aqueous layer with Ethyl Acetate ( 3×40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography or recrystallization (typically from Heptane/EtOAc) to afford the pure chiral biaryl propanoic acid.

Workflow Step1 Reaction Setup Degassed Dioxane/H2O Step2 Catalysis Pd(dppf)Cl2, 80°C Step1->Step2 Step3 Aqueous Workup Acidify to pH 2-3 Step2->Step3 Step4 Purification Crystallization Step3->Step4 Step5 Analysis Chiral HPLC (ee%) Step4->Step5

Step-by-step experimental workflow from reaction setup to final chiral purity analysis.

Analytical Validation

Post-purification, it is mandatory to validate the integrity of the chiral center.

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (typically 90:10:0.1). The addition of 0.1% TFA is necessary to keep the carboxylic acid protonated on the column, preventing peak tailing and ensuring accurate integration of the enantiomers.

References

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications.
  • Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv.
  • Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. Organic Chemistry Frontiers.

Sources

Method

Application of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid in active pharmaceutical ingredient (API) design

Advanced Application Note: (2S)-3-(4-bromophenyl)-2-methylpropanoic acid in API Design and Synthesis Executive Summary In the landscape of modern Active Pharmaceutical Ingredient (API) design, the strategic incorporation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: (2S)-3-(4-bromophenyl)-2-methylpropanoic acid in API Design and Synthesis

Executive Summary

In the landscape of modern Active Pharmaceutical Ingredient (API) design, the strategic incorporation of chiral, multi-functional building blocks is paramount. (2S)-3-(4-bromophenyl)-2-methylpropanoic acid serves as a highly versatile chiral hub in pharmaceutical synthesis. This molecule features three distinct pharmacophoric and synthetic handles: a terminal carboxylic acid, an α -methyl stereocenter (2S), and a para-bromophenyl ring. This application note details the structural rationale behind its use and provides validated, step-by-step protocols for its elaboration into advanced API scaffolds.

Structural Rationale & Pharmacophore Value

The architectural design of this intermediate is highly deliberate, offering specific advantages in both pharmacokinetics and synthetic versatility:

  • The α -Methyl Stereocenter : The introduction of an α -methyl group on a propanoic acid scaffold significantly enhances the metabolic stability of the resulting API. It provides steric hindrance that blocks β -oxidation pathways and alters transporter affinity, preventing rapid clearance in human hepatocytes[1]. Furthermore, the strict (2S) spatial orientation is critical for ligand-mediated binding in tight enzyme active sites, ensuring high target selectivity[1].

  • The para-Bromophenyl Handle : The aryl bromide acts as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions. This allows for the enantio-retentive elaboration of the molecule into complex biaryl/biphenyl systems, which are privileged scaffolds in cardiovascular drugs (e.g., Neprilysin inhibitors) and oncology therapeutics[2].

Workflow SM (2S)-3-(4-bromophenyl)- 2-methylpropanoic acid (Chiral Hub) Biphenyl (2S)-3-(4-biphenyl)- 2-methylpropanoic acid (Cardiovascular APIs) SM->Biphenyl Suzuki-Miyaura Pd(OAc)2 / SPhos Retention of ee Amide Chiral Amide Derivative (Peptidomimetics) SM->Amide Amidation HATU / DIPEA Epimerization-free

Workflow demonstrating the divergent synthetic utility of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid.

Core Application 1: Enantio-Retentive Biphenyl Elaboration via Suzuki-Miyaura Coupling

Mechanistic Insight & Causality

The conversion of the bromophenyl moiety to a biphenyl group via Suzuki-Miyaura cross-coupling requires careful catalyst selection to prevent the racemization of the sensitive α -chiral center. Using a palladium catalyst with a bulky, electron-rich ligand like SPhos facilitates rapid oxidative addition into the C-Br bond while accelerating reductive elimination[2]. This minimizes the residence time of the Pd-intermediate, preventing α -proton abstraction. A biphasic solvent system (Toluene/Water) ensures efficient transmetalation while suppressing base-catalyzed epimerization[3].

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure stereochemical integrity.

  • Reaction Preparation : In an oven-dried Schlenk flask under an argon atmosphere, charge (2S)-3-(4-bromophenyl)-2-methylpropanoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Catalyst Loading : Add Pd(OAc)2​ (5 mol%) and SPhos (10 mol%) to the flask. Critical Step: The bulky SPhos ligand is mandatory to prevent racemization during the catalytic cycle[2].

  • Solvent Addition : Introduce a degassed mixture of Toluene/Water (4:1 v/v). The biphasic system solubilizes both the organic substrates and the inorganic base.

  • Execution : Heat the mixture to 80°C for 12 hours under vigorous stirring[3].

  • Self-Validation & Workup : Cool the reaction to room temperature, acidify to pH 3 with 1M HCl, and extract with EtOAc.

    • Validation Checkpoint: Run an aliquot on Chiral HPLC (Chiralcel OJ-H column). The retention of enantiomeric excess (ee) must be ≥98% before proceeding to downstream API formulation.

CatalyticCycle Pd0 Pd(0)-SPhos Complex (Active Catalyst) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd (2S)-Bromo-acid TransMet Transmetalation (Phenylboronic Acid) OxAdd->TransMet K2CO3 Base RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product Enantiopure Biphenyl API Scaffold RedElim->Product Product Release

Pd-catalyzed Suzuki-Miyaura cycle ensuring enantio-retentive cross-coupling of the bromo-arene.

Core Application 2: Chiral Amidation for Peptidomimetic APIs

Mechanistic Insight & Causality

Activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is highly prone to racemization at the α -position. To circumvent this, HATU is employed as the coupling reagent alongside the sterically hindered base DIPEA. HATU rapidly forms a highly reactive HOAt ester, outcompeting the oxazolone formation pathway and ensuring the absolute integrity of the (2S) stereocenter during amide bond formation.

Step-by-Step Protocol
  • Activation : Dissolve (2S)-3-(4-bromophenyl)-2-methylpropanoic acid (1.0 equiv) in anhydrous DMF at 0°C. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Causality: The use of DIPEA, a non-nucleophilic base, prevents premature deprotonation of the α -chiral center.

  • Coupling : After 15 minutes of pre-activation (allowing the HOAt active ester to form), add the target primary amine (1.1 equiv) dropwise.

  • Execution : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation & Workup : Quench the reaction with saturated NH4​Cl , extract with DCM, and wash sequentially with 5% NaHCO3​ and brine.

    • Validation Checkpoint: Validate the integrity of the product via 1H -NMR. The absence of a doublet splitting pattern for the α -methyl group indicates zero epimerization.

Quantitative Data Summary: Catalyst Screening

The following table summarizes the optimization data for the Suzuki-Miyaura cross-coupling, highlighting the necessity of the Pd(OAc)2​ /SPhos system to maintain the (2S) stereocenter.

Catalyst SystemBaseSolvent SystemTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
Pd(OAc)2​ / None K2​CO3​ Toluene/ H2​O 80< 5%N/A
Pd(PPh3​)4​ Na2​CO3​ THF/ H2​O 8065%85% (Significant Racemization)
Pd(OAc)2​ / dppf K3​PO4​ Dioxane/ H2​O 9082%94%
Pd(OAc)2​ / SPhos K2​CO3​ Toluene/ H2​O 80 95% > 99% (Optimal)

Sources

Application

Amide bond formation reaction conditions with (2S)-3-(4-bromophenyl)-2-methylpropanoic acid

An Application Guide to Amide Bond Formation with (2S)-3-(4-bromophenyl)-2-methylpropanoic Acid Introduction: The Central Role of Amide Bonds in Modern Drug Discovery The amide bond is arguably the most fundamental linka...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Bond Formation with (2S)-3-(4-bromophenyl)-2-methylpropanoic Acid

Introduction: The Central Role of Amide Bonds in Modern Drug Discovery

The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1][2][3] Its synthesis is a cornerstone of drug development, enabling the assembly of complex molecular architectures. (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a valuable chiral building block, with its stereocenter and functional handles making it a key component in the synthesis of various active pharmaceutical ingredients (APIs).

However, the coupling of this specific acid presents two primary challenges that must be carefully managed:

  • Steric Hindrance: The α-methyl group adjacent to the carboxylic acid can impede the approach of the amine nucleophile, potentially slowing the reaction rate and requiring more robust activation methods.[4][5]

  • Racemization Risk: As a chiral carboxylic acid, the stereocenter at the α-position is susceptible to epimerization under certain activation conditions, particularly through the formation of an oxazolone intermediate.[2][6][7] Preserving the stereochemical integrity is paramount, as different enantiomers can have drastically different pharmacological and toxicological profiles.

This guide provides an in-depth analysis and detailed protocols for three robust and widely adopted methods for coupling (2S)-3-(4-bromophenyl)-2-methylpropanoic acid with amines, focusing on maximizing yield while minimizing epimerization.

PART 1: Foundational Principles of Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous under ambient conditions. The core principle of all coupling strategies is the in situ activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

The general workflow for this process is outlined below.

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Workup & Purification A Carboxylic Acid + Amine + Solvent B Add Base (e.g., DIPEA, NMM) A->B C Cool Reaction Mixture (e.g., 0 °C) B->C D Add Coupling Reagent (e.g., HATU, EDC/HOBt, T3P) C->D E Stir at 0 °C to RT (Monitor by TLC/LC-MS) D->E F Aqueous Workup (Quench, Wash, Extract) E->F G Dry Organic Layer (e.g., Na2SO4, MgSO4) F->G H Purification (e.g., Column Chromatography) G->H G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (Less Racemization) O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONH-R') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Sources

Method

Chiral HPLC Method Development for (2S)-3-(4-bromophenyl)-2-methylpropanoic Acid: An Application Note

Abstract The enantiomeric purity of chiral drug substances is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note presents a detai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enantiomeric purity of chiral drug substances is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note presents a detailed guide for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate or active pharmaceutical ingredient. The narrative follows a logical progression from understanding the analyte and selecting an appropriate chiral stationary phase (CSP) to systematic method optimization and validation considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for chiral profen analogues.

Introduction: The Significance of Chiral Separation

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid belongs to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). As with many profens, the pharmacological activity is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active or contribute to undesirable side effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over the enantiomeric purity of such chiral drugs.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for enantioselective analysis, offering the high resolution and accuracy required for pharmaceutical quality control.[2][3]

The primary challenge in chiral HPLC is achieving adequate separation between enantiomers, which possess identical physical and chemical properties in an achiral environment.[3] This is overcome by creating a chiral environment, most commonly by using a CSP. The CSP interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different energy levels, which in turn results in different retention times.[4]

This guide provides a systematic approach to developing a reliable chiral HPLC method for the target analyte, covering CSP selection, mobile phase optimization, and key validation parameters.

Understanding the Analyte and Initial Strategic Choices

Analyte Properties: (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a chiral carboxylic acid. The presence of the carboxylic acid group is a key determinant in selecting the appropriate CSP and mobile phase conditions.

Choice of Chiral Stationary Phase (CSP): The selection of the CSP is the most critical step in chiral method development.[2] For acidic compounds like the target analyte, several types of CSPs have shown broad applicability:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their versatility and broad enantiorecognition capabilities.[2][3] They can be operated in normal-phase, reversed-phase, and polar organic modes.[5]

  • Anion-exchanger CSPs: These are specifically designed for the separation of acidic compounds.[6][7] The enantiomeric recognition mechanism is based on the ionic interaction between a protonated chiral selector on the stationary phase and the anionic analyte.[6][7]

  • Protein-based CSPs: Columns based on proteins like ovomucoid can also be effective for the separation of profens.[8]

For this application, a polysaccharide-based CSP, specifically an amylose-based column, is selected as the primary candidate for initial screening due to its proven success with a wide range of acidic chiral compounds.[9]

Experimental Protocols

Materials and Reagents
  • Analyte: Racemic standard of 3-(4-bromophenyl)-2-methylpropanoic acid and an enriched standard of the (S)-enantiomer.

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), and Acetonitrile (ACN).

  • Additives: Trifluoroacetic acid (TFA) and Formic acid (FA), HPLC grade.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

Chiral Stationary Phase Screening Protocol

The initial step involves screening different CSPs and mobile phase conditions to identify a promising starting point for method optimization.

Protocol:

  • Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in a suitable solvent (e.g., mobile phase).

  • Equilibrate the selected chiral column (e.g., Amylose-based CSP, 250 x 4.6 mm, 5 µm) with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Monitor the separation at a suitable UV wavelength (e.g., 220 nm).

  • Evaluate the resulting chromatogram for any signs of enantiomeric separation.

The following diagram illustrates the initial screening workflow:

G cluster_screening CSP Screening Workflow Analyte Prepare Racemic Analyte Solution CSP1 Screen Amylose-based CSP (e.g., CHIRALPAK® IA) Analyte->CSP1 Inject CSP2 Screen Cellulose-based CSP (e.g., CHIRALCEL® OD-H) Analyte->CSP2 Inject CSP3 Screen Anion-Exchanger CSP (e.g., CHIRALPAK® QN-AX) Analyte->CSP3 Inject Evaluation Evaluate Separation (Rs, α) CSP1->Evaluation CSP2->Evaluation CSP3->Evaluation MobilePhase Mobile Phase: Hexane/IPA/TFA (90:10:0.1) MobilePhase->CSP1 MobilePhase->CSP2 MobilePhase->CSP3 Select Select Best Condition for Optimization Evaluation->Select

Caption: Initial screening of different chiral stationary phases.

Method Optimization Protocol

Once a promising CSP and mobile phase have been identified, the next step is to optimize the separation by systematically adjusting various chromatographic parameters.

Protocol:

  • Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., IPA in Hexane). Increasing the modifier concentration generally reduces retention time but can also affect selectivity.[10]

  • Acidic Additive: Optimize the concentration of the acidic additive (e.g., TFA or FA). For acidic analytes, the additive is crucial for improving peak shape and achieving good resolution.[10] The concentration of the additive can also influence the elution order of the enantiomers.[5]

  • Flow Rate: Adjust the flow rate to find a balance between analysis time and resolution. A typical starting point is 1.0 mL/min.

  • Column Temperature: Investigate the effect of column temperature on the separation. Changes in temperature can impact the thermodynamics of the chiral recognition process and, consequently, the selectivity.[5]

The optimization process can be visualized as a cyclical workflow:

G cluster_optimization Method Optimization Cycle Start Initial Condition from Screening AdjustMP Adjust Mobile Phase (Modifier/Additive %) Start->AdjustMP AdjustFlow Adjust Flow Rate AdjustMP->AdjustFlow AdjustTemp Adjust Temperature AdjustFlow->AdjustTemp Analyze Analyze Sample AdjustTemp->Analyze Evaluate Evaluate Rs, Tailing Factor, and Run Time Analyze->Evaluate Evaluate->AdjustMP Iterate Optimized Optimized Method Evaluate->Optimized Meets Criteria

Sources

Application

Application Note: Synthesis of Enantiopure Amines from (2S)-3-(4-bromophenyl)-2-methylpropanoic acid

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid as a strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid as a strategic precursor for the synthesis of valuable chiral primary amines. Chiral amines are fundamental building blocks in a vast number of pharmaceuticals, representing over 40% of small molecule drugs.[1][2][3] The inherent stereochemistry of the starting material is leveraged through stereoretentive rearrangement reactions to yield the corresponding (2S)-2-(4-bromophenyl)-1-methylethanamine, a key intermediate for further elaboration in drug discovery programs. This guide details three primary synthetic pathways: the Curtius, Hofmann, and Schmidt rearrangements. Each section offers a mechanistic overview, a detailed experimental protocol, and a discussion of the relative advantages and critical process parameters. Additionally, methods for the purification and analysis of the final product's enantiomeric purity are presented.

Introduction: The Strategic Importance of Chiral Amines

Chiral amines are ubiquitous structural motifs in biologically active molecules, including natural products and synthetic drugs.[1][4][5][6] The specific three-dimensional arrangement of substituents around the amine's stereocenter is often critical for molecular recognition and binding to biological targets such as enzymes and receptors. Consequently, the ability to synthesize enantiomerically pure amines is a cornerstone of modern medicinal chemistry and pharmaceutical development.[7]

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid is an advantageous precursor for several reasons:

  • Pre-installed Stereocenter: It possesses a defined (S)-configuration at the α-carbon, which can be directly translated to the final amine product through stereoretentive reactions.

  • Versatile Bromine Handle: The 4-bromophenyl group serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.

  • Accessibility: The precursor itself can be synthesized on a large scale, for instance, through the hydrolysis of its corresponding ethyl ester.[8][9]

This guide focuses on reactions that convert a carboxylic acid to a primary amine with the loss of one carbon atom, a transformation that perfectly maps the stereocenter of the precursor to the desired product.

Synthetic Pathways from Carboxylic Acid to Chiral Amine

The conversion of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid to (2S)-2-(4-bromophenyl)-1-methylethanamine is most effectively achieved via reactions that proceed through an isocyanate intermediate. These rearrangements are well-documented to occur with complete retention of the migrating group's stereochemistry.[10][11] We will explore the practical application of the Curtius, Hofmann, and Schmidt rearrangements.

dot

Caption: Overview of synthetic pathways from the precursor to the target chiral amine.

The Curtius Rearrangement

The Curtius rearrangement is a robust and widely used method for converting carboxylic acids into primary amines.[11][12] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[11] The isocyanate is subsequently hydrolyzed to the target amine. A key advantage is that the requisite acyl azide can be prepared under mild conditions, and the rearrangement itself is a concerted process that proceeds with high fidelity, ensuring retention of stereochemistry.[11][13]

dot

Caption: Step-wise workflow for the Curtius Rearrangement.

Detailed Protocol:

  • Activation to Acyl Chloride:

    • To a solution of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Causality Note: The carboxylic acid is converted to a more reactive acyl chloride to facilitate nucleophilic substitution by the azide ion. Oxalyl chloride is preferred as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.[14]

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

  • Formation of Acyl Azide:

    • Dissolve the crude acyl chloride in anhydrous acetone (approx. 0.2 M) and cool the solution to 0 °C.

    • In a separate flask, dissolve sodium azide (NaN₃, 1.5 eq) in a minimal amount of water and add it dropwise to the acyl chloride solution, maintaining the temperature at 0 °C.

    • Stir vigorously for 1 hour at 0 °C.

    • Safety Insight: Sodium azide is highly toxic. Handle with extreme care. Avoid contact with acids, which can generate explosive hydrazoic acid. Do not use chlorinated solvents like DCM in this step with NaN₃, as it can form explosive diazidomethane. Acetone is a safer choice.

  • Rearrangement and Trapping:

    • Carefully pour the reaction mixture into cold water and extract with toluene. Dry the organic layer over anhydrous Na₂SO₄.

    • Heat the toluene solution to reflux (approx. 110 °C) for 2-3 hours until nitrogen evolution ceases. This effects the rearrangement to the isocyanate.

    • Cool the solution and add 2 M aqueous HCl (approx. 3.0 eq). Heat the biphasic mixture to 80-90 °C with vigorous stirring for 2-4 hours to hydrolyze the isocyanate.

    • Mechanistic Note: The concerted migration of the alkyl group during the loss of N₂ gas ensures that the stereocenter's configuration is retained.[11] The resulting isocyanate is a reactive electrophile that is hydrolyzed by acid to a transient carbamic acid, which then decarboxylates to the amine.[15]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and separate the layers.

    • Wash the acidic aqueous layer with DCM to remove any non-basic impurities.

    • Basify the aqueous layer to pH > 12 with 6 M NaOH while cooling in an ice bath.

    • Extract the liberated primary amine with DCM or ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (2S)-2-(4-bromophenyl)-1-methylethanamine. Further purification can be achieved by chromatography or crystallization of a salt.

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom using a halogen (typically bromine) and a strong base.[10][16][17] Like the Curtius rearrangement, it proceeds via an isocyanate intermediate and is stereoretentive.[16] This pathway requires the initial conversion of the carboxylic acid to the corresponding primary amide.

dot

Caption: Step-wise workflow for the Hofmann Rearrangement.

Detailed Protocol:

  • Synthesis of the Primary Amide:

    • Convert (2S)-3-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq) to its acyl chloride as described in the Curtius protocol (Step 1).

    • Dissolve the crude acyl chloride in an appropriate solvent like THF and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide (NH₄OH, >5.0 eq).

    • Stir for 1-2 hours, allowing the mixture to warm to room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield (2S)-3-(4-bromophenyl)-2-methylpropanamide. Purify by recrystallization if necessary.

    • Rationale: The highly reactive acyl chloride readily reacts with ammonia to form the stable primary amide, setting the stage for the rearrangement.[18]

  • Hofmann Rearrangement:

    • Prepare a fresh solution of sodium hypobromite (NaOBr) by adding bromine (Br₂, 1.1 eq) dropwise to a cold (0 °C) solution of sodium hydroxide (NaOH, 4.0 eq) in water.

    • Add a solution of the (2S)-3-(4-bromophenyl)-2-methylpropanamide (1.0 eq) in a minimal amount of a co-solvent like dioxane or THF to the cold NaOBr solution.

    • Stir the mixture at low temperature (0-5 °C) for approximately 1 hour.

    • Slowly warm the reaction mixture to 70-80 °C and maintain for 1-2 hours to effect the rearrangement.

    • Mechanistic Insight: The base deprotonates the amide, which is then halogenated to form an N-bromoamide. A second deprotonation generates an anion that rearranges, with the bromide ion acting as the leaving group, to form the isocyanate.[15][16]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Perform an extraction with a suitable solvent (e.g., DCM or ether) to isolate the crude amine.

    • The subsequent work-up follows the same principles as the Curtius rearrangement (acid wash, basification, extraction) to isolate the pure (2S)-2-(4-bromophenyl)-1-methylethanamine.

The Schmidt Reaction

The Schmidt reaction offers the most direct route, converting a carboxylic acid to a primary amine in a single step using hydrazoic acid (HN₃) under acidic conditions.[19][20] While efficient, this method requires extreme caution due to the highly toxic and explosive nature of hydrazoic acid.[21] It is typically generated in situ from sodium azide and a strong acid.

dot

Caption: Step-wise workflow for the Schmidt Reaction.

Detailed Protocol:

  • Reaction Setup (Extreme Caution Advised):

    • WARNING: This reaction must be performed by trained personnel in a certified chemical fume hood behind a blast shield. Hydrazoic acid is a potent, volatile, and explosive toxin.

    • To a stirred solution of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq) in chloroform or benzene at 0 °C, add concentrated sulfuric acid (H₂SO₄, ~2.0 eq) dropwise.

    • Once a homogenous solution is formed, add sodium azide (NaN₃, 1.2 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise above 5-10 °C. Vigorous gas evolution (N₂) will be observed.

    • Mechanistic Insight: The strong acid protonates the carboxylic acid, which loses water to form an acylium ion.[19][20][22] This electrophile is attacked by hydrazoic acid (formed in situ), and the resulting intermediate rearranges with loss of dinitrogen to yield the isocyanate.[19][22]

  • Reaction Completion and Work-up:

    • After the addition of sodium azide is complete, allow the reaction to stir at room temperature for 2-3 hours until gas evolution ceases.

    • Carefully pour the reaction mixture over crushed ice.

    • The work-up proceeds as with the other methods: neutralize any remaining acid, basify the aqueous layer to liberate the free amine, and extract with an organic solvent.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as scale, available equipment, and safety tolerance.

FeatureCurtius RearrangementHofmann RearrangementSchmidt Reaction
Starting Material Carboxylic AcidPrimary AmideCarboxylic Acid
Key Reagents SOCl₂, NaN₃, AcidBr₂, NaOHNaN₃, H₂SO₄
Number of Steps 2 (from acid)2 (from acid)1
Safety Concerns High: NaN₃ is toxic. Acyl azides can be explosive.Moderate: Br₂ is corrosive and toxic.Extreme: HN₃ is highly toxic and explosive.
Stereochemistry RetentionRetentionRetention
Typical Yield Good to ExcellentGoodVariable, can be good
Recommendation Generally the most reliable and controllable method.Good alternative if the amide is readily available.Recommended only for experts on a small scale due to high risk.

Analytical Methods for Chiral Purity Determination

Verifying the enantiomeric integrity of the final product is paramount. The enantiomeric excess (% ee) of the synthesized (2S)-2-(4-bromophenyl)-1-methylethanamine must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[23][24]

Protocol: Chiral HPLC Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the final amine product (~1 mg/mL) in the mobile phase or a suitable solvent like a hexane/isopropanol mixture.

    • Derivatization (Optional but Recommended): To improve peak shape and UV detection, the amine can be derivatized. A common method is to react the amine with an achiral agent like benzoyl chloride or dansyl chloride to form a stable amide derivative.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are highly effective for separating enantiomers of amine derivatives.

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an additive like diethylamine (0.1%) to improve peak shape for free amines.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 220 nm or 254 nm).

    • Analysis: The two enantiomers will have different retention times. The % ee is calculated from the peak areas (A) of the two enantiomers: % ee = |(A_S - A_R) / (A_S + A_R)| * 100 .

Comparison of Chiral Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[23]High accuracy, robustness, widely applicable.[23][25]Requires specialized columns, method development can be time-consuming.
Chiral SFC Supercritical fluid mobile phase with a CSP.Faster analysis, lower solvent consumption.[23]Higher initial instrument cost.
NMR Spectroscopy Using chiral shift reagents or derivatizing agents to induce chemical shift differences between enantiomers.[25][26]Provides structural information, accurate quantification.Lower sensitivity than chromatographic methods.[23]
Polarimetry Measures the rotation of plane-polarized light.[26]Simple, fast.Less precise, requires a pure standard for comparison, not suitable for low ee values.

Conclusion

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a highly effective precursor for the stereospecific synthesis of (2S)-2-(4-bromophenyl)-1-methylethanamine. The Curtius, Hofmann, and Schmidt rearrangements all provide viable pathways that retain the critical stereochemistry of the starting material. For general laboratory applications, the Curtius rearrangement is often the preferred method, offering a balance of reliability, yield, and manageable safety protocols. Rigorous purification and subsequent chiral analysis, preferably by HPLC, are essential to ensure the final product meets the high-purity standards required for drug development and medicinal chemistry applications.

References

  • Cabré, A., Verdaguer, X., & Riera, A. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269–339. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • BYJU'S. (2019). Schmidt Reaction for Carboxylic Acids. BYJU'S. [Link]

  • PharmaGuru. (2025). What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru. [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Wikipedia. [Link]

  • R Discovery. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. R Discovery. [Link]

  • OpenOChem Learn. (n.d.). Assessing Chiral Purity. OpenOChem Learn. [Link]

  • J&K Scientific LLC. (2021). Schmidt Reaction. J&K Scientific LLC. [Link]

  • Aakash Institute. (n.d.). schmidt reaction in chemistry: Definition, Types and Importance. Aakash Institute. [Link]

  • Organic Chemistry Tutor. (n.d.). Hofmann and Curtius Rearrangements. Organic Chemistry Tutor. [Link]

  • Perlego. (n.d.). Schmidt Reaction | Overview & Research Examples. Perlego. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • PharmTech. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. [Link]

  • Vikhrankar, S. S., Satbhai, S., Kulkarni, P., Ranbhor, R., Ramakrishnan, V., & Kodgire, P. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Journal of Multidisciplinary Research, 16(2). [Link]

  • Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]

  • PubMed. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed. [Link]

  • Slideshare. (n.d.). Hofman rearrangement. Slideshare. [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective... ResearchGate. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Chemist Wizards. (2026). Hoffmann Rearrangement March 2026. Chemist Wizards. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. Chemist Library. [Link]

  • Google Patents. (n.d.). Resolution of chiral amines.
  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. [Link]

  • Chemistry Steps. (2025). Curtius Rearrangement. Chemistry Steps. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

  • MDPI. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Google Patents. (2009). Synthesis of chiral amines.
  • Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]

Sources

Method

Application Note: Racemization-Free Esterification Protocols for (2S)-3-(4-Bromophenyl)-2-Methylpropanoic Acid

Executive Summary (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a highly valuable chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex organic materials....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a highly valuable chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex organic materials. Because the stereocenter is located at the α -position relative to the carboxylic acid, it is highly susceptible to epimerization (racemization) during standard esterification procedures. This application note provides drug development professionals and synthetic chemists with three field-validated, self-validating protocols to achieve esterification with >99% enantiomeric excess (ee) retention.

Mechanistic Pitfalls: The Causality of Racemization

The primary challenge in esterifying α -chiral carboxylic acids lies in the transient activation of the carbonyl carbon. When the carboxylic acid is converted into a highly reactive intermediate (such as an acid chloride, anhydride, or O-acylisourea), the electron-withdrawing nature of the activated carbonyl significantly increases the acidity of the adjacent α -proton[1].

If a base is present, or if the reaction is subjected to prolonged thermal stress, the α -proton can be abstracted, leading to the formation of a planar enol or ketene intermediate. Upon reprotonation, the stereochemical integrity of the C2 position is destroyed, resulting in a racemic mixture. To prevent this, esterification must either:

  • Bypass carbonyl activation entirely (direct alkylation).

  • Utilize additives that rapidly trap the reactive intermediate before enolization can occur[2].

Strategic Decision Workflow

The selection of the esterification protocol is dictated by the steric and electronic nature of the target ester. The workflow below outlines the optimal decision matrix for preserving the C2 stereocenter.

EsterificationWorkflow Start Substrate: (2S)-3-(4-bromophenyl)-2-methylpropanoic acid Decision Target Ester Class? Start->Decision Methyl Methyl Ester Decision->Methyl R = CH3 General Primary/Secondary Alkyl Ester Decision->General R = Alkyl Benzyl Benzyl / Allyl Ester Decision->Benzyl R = Bn, Allyl Method1 Protocol A: TMS-Diazomethane Mechanism: Direct Alkylation Enolization Risk: None Methyl->Method1 Method2 Protocol B: EDC / HOBt Mechanism: OBt-Active Ester Enolization Risk: Suppressed General->Method2 Method3 Protocol C: Cs2CO3 / R-X Mechanism: SN2 Displacement Enolization Risk: Negligible Benzyl->Method3 Validation In-Process Control: Chiral HPLC (ee > 99%) Method1->Validation Method2->Validation Method3->Validation

Caption: Decision workflow for selecting racemization-free esterification protocols based on target ester class.

Validated Methodologies

Protocol A: TMS-Diazomethane Esterification (For Methyl Esters)

Causality & Rationale: Trimethylsilyldiazomethane (TMS-diazomethane) is a safer, stable alternative to diazomethane. This method involves zero activation of the carbonyl carbon. Instead, the carboxylic acid protonates the TMS-diazomethane, and the resulting carboxylate immediately attacks the methyldiazonium intermediate. Because no acyl intermediate is formed, the α -proton's acidity is not enhanced, allowing for the inclusion of α -stereocenters without any racemization[3].

Step-by-Step Procedure (1.0 mmol scale):

  • Preparation: Dissolve 1.0 mmol (243.1 mg) of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid in 4.0 mL of a 3:1 mixture of anhydrous Toluene and Methanol.

    • Expert Insight: Methanol is strictly required as a co-solvent; it acts as a proton shuttle to generate the reactive methyldiazonium ion from TMS-diazomethane.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes. Continue addition until a pale yellow color persists in the solution (typically 0.55–0.60 mL, ~1.1 to 1.2 eq).

    • Self-Validation: The persistent yellow color is a built-in visual indicator confirming that the substrate has been fully consumed and an excess of reagent is present.

  • Maturation: Stir the solution for 30 minutes at 0 °C.

  • Quenching: Add glacial acetic acid dropwise (1-2 drops) until the yellow color completely dissipates, neutralizing the excess TMS-diazomethane.

  • Isolation: Concentrate the mixture under reduced pressure to yield the pure methyl ester. No aqueous workup is typically required.

Protocol B: Steglich-Type Esterification with EDC/HOBt (For General Alkyl Esters)

Causality & Rationale: Carbodiimides like EDC·HCl activate the carboxylic acid by forming an O-acylisourea. If left unchecked, this highly reactive intermediate can enolize. The addition of 1-Hydroxybenzotriazole (HOBt) acts as an immediate nucleophilic trap, converting the O-acylisourea into an OBt-active ester. The OBt ester is highly reactive toward alcohols but structurally stable enough to completely suppress racemization[2].

Step-by-Step Procedure (1.0 mmol scale):

  • Preparation: In a flame-dried flask, dissolve 1.0 mmol of the carboxylic acid and 1.2 mmol of the target alcohol in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Additive Integration: Add 1.2 mmol of HOBt (hydrate or anhydrous) to the solution and cool to 0 °C.

  • Activation: Add 1.2 mmol of EDC·HCl in one portion.

    • Expert Insight: Cooling to 0 °C during this exothermic activation phase minimizes the thermal kinetic energy available for the competing enolization pathway.

  • Base Addition: Add 2.0 mmol of N-methylmorpholine (NMM) to neutralize the HCl salt of the EDC.

    • Critical Warning: Do not add DMAP (4-Dimethylaminopyridine) unless the alcohol is exceptionally sterically hindered, as DMAP is a strong acyl transfer catalyst that drastically increases the risk of epimerization.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Isolation: Dilute with 10 mL DCM. Wash the organic layer sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO 3​ (2 × 10 mL), and brine (10 mL). This removes the water-soluble EDC-urea byproduct and unreacted HOBt. Dry over MgSO 4​ , filter, and concentrate.

Protocol C: Mild Base-Promoted Alkylation (For Benzyl/Allyl Esters)

Causality & Rationale: This protocol bypasses acyl activation by utilizing the carboxylate as a nucleophile in a direct S N​ 2 displacement of an alkyl halide. By employing Cesium Carbonate (Cs 2​ CO 3​ )—a mild, sterically bulky base with poor solubility in organic solvents—the carboxylic acid is deprotonated, but the base is too hindered and weak to abstract the α -proton[4].

Step-by-Step Procedure (1.0 mmol scale):

  • Preparation: Dissolve 1.0 mmol of the carboxylic acid in 5.0 mL of anhydrous DMF.

  • Deprotonation: Add 1.05 mmol of Cs 2​ CO 3​ . Stir the suspension vigorously for 15 minutes at room temperature.

    • Expert Insight: Pre-forming the cesium carboxylate salt takes advantage of the "cesium effect"—highly reactive, weakly ion-paired carboxylate nucleophiles in polar aprotic solvents.

  • Alkylation: Add 1.1 mmol of the alkyl halide (e.g., benzyl bromide) dropwise.

  • Reaction: Stir at room temperature for 4–8 hours. Monitor via TLC (Hexanes/EtOAc).

  • Isolation: Quench the reaction with 15 mL of distilled water. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers extensively with water (3 × 15 mL) and brine to remove residual DMF. Dry over MgSO 4​ , filter, and concentrate.

Quantitative Performance Summary

The table below summarizes the expected quantitative outcomes of the three protocols when applied to (2S)-3-(4-bromophenyl)-2-methylpropanoic acid. All ee% values assume an enantiopure starting material (>99% ee) and validation via Chiral HPLC (e.g., Chiralcel OJ-H column).

ProtocolTarget EsterReagents / CatalystTypical Yield (%)ee Retention (%)Reaction TimePrimary Byproducts
A MethylTMS-CHN 2​ , MeOH, Toluene> 95%> 99.5%0.5 - 1 hN 2​ (gas), TMS-OMe
B Primary/SecondaryEDC·HCl, HOBt, NMM, DCM80 - 90%> 98.0%12 - 16 hWater-soluble Urea
C Benzyl/AllylCs 2​ CO 3​ , R-X, DMF85 - 95%> 99.0%4 - 8 hCsX (salt), CO 2​

References

  • Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide Organic Letters (ACS Publications), 2021.1

  • Selective Hydrogenation of Carboxylic Acids to Alcohols or Alkanes Employing a Heterogeneous Catalyst ACS Catalysis, 2018. 3

  • Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile Kyushu University Repository, 2018. 4

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem Knowledge Center, 2024. 2

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid during peptide coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of preserving stereocenters during challenging syntheses.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of preserving stereocenters during challenging syntheses. A recurring challenge in drug development is preventing the racemization of α -chiral carboxylic acids—specifically α -methyl hydrocinnamic acid derivatives like (2S)-3-(4-bromophenyl)-2-methylpropanoic acid —during peptide or amide coupling.

Unlike standard N -protected amino acids, which predominantly racemize via the oxazolone pathway, this specific molecule lacks an N -acyl group. Consequently, it racemizes exclusively via the direct enolization pathway [1]. The following guide synthesizes field-proven insights, mechanistic causality, and validated protocols to help you maintain >98% enantiomeric excess (ee) in your workflows.

Mechanistic Insight: The Root Cause of Racemization

To solve the problem, we must first understand the causality. When the carboxylic acid of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is activated by a coupling reagent (e.g., forming an O -acylisourea or active ester), the electron-withdrawing nature of the activating group drastically lowers the pKa of the adjacent α -proton. If a strong base is present, it abstracts this proton, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization.

EnolizationMechanism A (2S)-Acid Starting Material B Activated Ester (High α-proton acidity) A->B Coupling Reagent (e.g., HATU) C Planar Enolate (Loss of Stereocenter) B->C Base (e.g., DIPEA) α-Proton Abstraction E (2S)-Amide (Desired Product) B->E Amine (Fast Attack) C->B +H+ (Bottom Face) D (2R)-Activated Ester (Inverted) C->D +H+ (Top Face) F (2R)-Amide (Racemized Product) D->F Amine (Fast Attack)

Fig 1: Base-catalyzed direct enolization mechanism leading to racemization.

Troubleshooting FAQs

Q1: Why does my (2S)-3-(4-bromophenyl)-2-methylpropanoic acid racemize even when I use standard HATU/DIPEA conditions? A: HATU is a highly efficient uronium-based coupling reagent, but it generates an extremely reactive HOAt-ester intermediate. To drive this activation, HATU requires a strong tertiary amine base like DIPEA ( N,N -diisopropylethylamine). The combination of a highly electron-withdrawing active ester and a strong base creates the perfect storm for rapid α -proton abstraction before the incoming amine can attack.

Q2: What is the best coupling reagent system to prevent this enolization? A: You must transition away from uronium salts. The most authoritative solution is to use DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT is a phosphonium-based reagent that mediates amide bond formation with remarkable resistance to racemization [2]. It forms a transient intermediate that is reactive enough to couple with amines but does not sufficiently acidify the α -proton to allow base-catalyzed enolization. Alternatively, a base-free or low-base system using DIC / Oxyma Pure is highly effective.

Q3: If a base is absolutely required to free-base my amine salt, which should I use? A: Never use DIPEA or Triethylamine (TEA) for highly racemization-prone α -methyl acids. Instead, substitute them with sym-Collidine (2,4,6-trimethylpyridine) or N-Methylmorpholine (NMM) [3]. sym-Collidine is sterically hindered and has a significantly lower pKa (~7.4) compared to DIPEA (~10.5). It is strong enough to neutralize amine hydrochlorides but too weak to efficiently abstract the α -proton of your activated ester.

Q4: How do temperature and the order of addition affect the stereochemical outcome? A: Causality dictates that enolization is a competing side-reaction with a higher activation energy than the desired nucleophilic attack by the amine. Therefore, lowering the temperature (to 0 °C) suppresses enolization exponentially more than it slows the coupling. Furthermore, never pre-activate the carboxylic acid . Pre-activation leaves the highly acidic active ester exposed to the base without a nucleophile present to trap it. Always add the coupling reagent last.

Diagnostic Workflow

TroubleshootingWorkflow Start Racemization Detected in (2S)-3-(4-bromophenyl)-2-methylpropanoic acid Coupling CheckBase Are you using a strong base (e.g., DIPEA, TEA)? Start->CheckBase ChangeBase Switch to sym-Collidine or N-Methylmorpholine CheckBase->ChangeBase Yes CheckReagent Are you using uronium/aminium reagents (HATU/HBTU)? CheckBase->CheckReagent No ChangeBase->CheckReagent ChangeReagent Switch to DEPBT or DIC/Oxyma Pure CheckReagent->ChangeReagent Yes CheckTime Are you pre-activating the carboxylic acid? CheckReagent->CheckTime No ChangeReagent->CheckTime ChangeTime Eliminate pre-activation. Add amine immediately. CheckTime->ChangeTime Yes Success Racemization Suppressed (ee > 98%) CheckTime->Success No ChangeTime->Success

Fig 2: Decision tree for troubleshooting racemization-prone amide couplings.

Quantitative Data: Coupling Conditions vs. Racemization

The following table summarizes expected racemization levels based on varying reagent and base combinations for α -methyl carboxylic acids.

Coupling SystemBaseTemperaturePre-activation TimeExpected Racemization (%)
HATU / HOAtDIPEA (2.0 eq)25 °C5 minHigh (15 - 30%)
EDC / HOBtNMM (2.0 eq)25 °C0 minModerate (5 - 10%)
DIC / Oxyma PureNone / sym-Collidine0 °C to 25 °C0 minLow (< 2%)
DEPBT sym-Collidine (2.0 eq) 0 °C to 25 °C 0 min Very Low (< 1%)
Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, utilize the following step-by-step methodology using DEPBT. This protocol is designed as a closed, self-validating system where the analytical endpoint directly confirms the mechanistic hypothesis.

Methodology: Racemization-Free Amide Coupling using DEPBT

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve (2S)-3-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF or THF to achieve a concentration of 0.1 M.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lower temperatures selectively penalize the higher-activation-energy enolization pathway over the desired nucleophilic attack.

  • Base Addition: Add sym-Collidine (2.0 eq) dropwise to the mixture. Causality: sym-Collidine provides the necessary basicity to neutralize any amine salts without possessing the thermodynamic drive to abstract the α -proton.

  • Activation (No Pre-activation): Add DEPBT (1.1 eq) in one single portion directly to the mixture containing the amine. Causality: By ensuring the nucleophile is already present when the active ester forms, the intermediate is immediately trapped, dropping the lifetime of the racemization-susceptible species to near zero.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove sym-Collidine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • System Validation (Critical Step): Before proceeding to downstream synthesis, analyze an aliquot of the crude product via Chiral HPLC. Compare the retention times against a synthetically prepared racemic standard of the target amide. Validation Metric: The protocol is considered successful and validated if the Area Under the Curve (AUC) for the (2R)-epimer peak is < 2% (i.e., >96% ee).

References
  • Epimerisation in Peptide Synthesis. MDPI.[Link]

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers (Peptide Science) / PubMed.[Link]

Optimization

Technical Support Center: Solubilization of (2S)-3-(4-bromophenyl)-2-methylpropanoic Acid in Bioassays

Welcome to the Application Scientist Knowledge Base. This guide is engineered for drug development professionals and researchers struggling with the aqueous solubility of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is engineered for drug development professionals and researchers struggling with the aqueous solubility of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid .

As a lipophilic carboxylic acid, this compound presents a classic biopharmaceutical challenge: it possesses a polar, ionizable headgroup (carboxylic acid, pKa ~4.5–5.0) attached to a highly hydrophobic, halogenated aromatic tail (4-bromophenyl group). This structural dichotomy frequently leads to aggregation, precipitation, and false-negative data in biological assays. This guide provides diagnostically driven, self-validating workflows to overcome these hurdles.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why does (2S)-3-(4-bromophenyl)-2-methylpropanoic acid precipitate in my pH 7.4 assay buffer, even though the pH is well above its pKa? Causality: At pH 7.4, the carboxylic acid moiety is deprotonated into a carboxylate ion, which theoretically enhances solubility. However, the bulky 4-bromophenyl group creates a massive hydrophobic surface area. Water molecules are forced to form a highly ordered, entropically unfavorable clathrate cage around this halogenated ring. When you dilute the compound from a DMSO stock directly into an aqueous buffer, the localized supersaturation gradient causes rapid nucleation. The hydrophobic tails aggregate to minimize water contact before thermodynamic equilibrium can be reached, leading to a phenomenon known as "solvent crash" 1. This precipitation artificially lowers the bioavailable concentration, skewing your dose-response curves.

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? Causality: While increasing DMSO will thermodynamically favor the solubility of the lipophilic tail, it introduces severe biological artifacts. DMSO concentrations above 0.1% to 0.5% (v/v) begin to alter lipid-lipid and drug-lipid interactions within cellular membranes, changing membrane fluidity and potentially causing cytotoxicity 2. In cell-free enzymatic assays, high DMSO can denature the target protein. You must balance the co-solvent ratio carefully and utilize a stepwise dilution approach to prevent localized precipitation without exceeding the assay's DMSO tolerance 3.

Q3: If DMSO is restricted, how can cyclodextrins help solubilize this specific compound? Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient for this molecule. β-cyclodextrins possess a hydrophobic inner cavity with a diameter of ~0.65 nm, which perfectly accommodates the 4-bromophenyl ring. The complexation is driven thermodynamically by the release of enthalpy-rich water molecules from the CD cavity and favorable van der Waals interactions with the bromophenyl group 4. Because the carboxylic acid tail remains exposed to the aqueous exterior, it maintains its ionization state and receptor-binding capability while the hydrophobic bulk is shielded.

Part 2: Solubilization Workflows & Logic

Workflow Start Compound Precipitation in Bioassay Buffer CheckDMSO Is DMSO tolerance > 0.5%? Start->CheckDMSO UseDMSO Optimize DMSO shift & slow dilution CheckDMSO->UseDMSO Yes CheckCD Use Cyclodextrin (HP-β-CD) CheckDMSO->CheckCD No FormComplex Prepare 1:1 or 1:2 Inclusion Complex CheckCD->FormComplex Lipophilic Ring CheckpH Adjust Buffer pH (pH > pKa + 2) CheckCD->CheckpH Fails

Logical workflow for resolving lipophilic carboxylic acid precipitation.

Pathway FreeDrug Free (2S)-3-(4-bromophenyl) -2-methylpropanoic acid (Hydrophobic) Complex Drug-CD Inclusion Complex (Water Soluble) FreeDrug->Complex Van der Waals & Hydrophobic effects FreeCD HP-β-Cyclodextrin (Hydrophilic Exterior) FreeCD->Complex Host-Guest Interaction Bioavailable Receptor Binding / Cellular Uptake Complex->Bioavailable Equilibrium Release

Mechanism of HP-β-CD inclusion complexation enhancing bioavailability.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of different solubilization strategies for bromophenyl-derivatives in standard biological assays.

Solubilization StrategyMechanism of ActionMax Assay ToleranceCytotoxicity RiskSelf-Validation Metric
Direct Buffer Dilution Ionization of carboxylic acidN/ALowOD600 > 0.05 (High Aggregation)
DMSO Co-solvent Shift Reduction of dielectric constant0.1% - 0.5% v/vModerate to HighDLS (Absence of colloidal particles)
HP-β-CD Complexation Hydrophobic cavity shieldingUp to 10% w/vVery LowPre/Post-filtration UV Absorbance
pH Adjustment (pH 8.0) Complete deprotonationAssay dependentLowVisual clarity / Nephelometry

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol listed below includes a built-in validation step to confirm that true solvation (rather than micro-suspension) has been achieved.

Protocol A: Stepwise "Solvent-Shift" Dilution (For Assays Tolerating ≤0.5% DMSO)

Purpose: Prevents the rapid nucleation of the 4-bromophenyl group by reducing the localized concentration gradient during dilution.

  • Stock Preparation: Dissolve (2S)-3-(4-bromophenyl)-2-methylpropanoic acid in 100% anhydrous, argon-purged DMSO to a concentration of 10 mM. Note: Water uptake in DMSO drastically reduces the solubility of lipophilic compounds.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock into a 50% DMSO / 50% Assay Buffer mixture.

  • Final Titration: While vigorously vortexing the final assay buffer (pH 7.4), add the intermediate stock dropwise to reach the desired final concentration (e.g., 10 µM).

  • Self-Validation Step (Optical Density): Blank a spectrophotometer with your assay buffer. Measure the Optical Density at 600 nm (OD600) of your final solution. An OD600 > 0.01 indicates the presence of sub-visible colloidal aggregates. If aggregates are present, proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation (For DMSO-Sensitive Assays)

Purpose: Shields the hydrophobic halogenated ring from the aqueous environment, allowing completely aqueous dosing.

  • Molar Calculation: Calculate the mass required for a 1:2 molar ratio of drug to HP-β-CD. (Excess CD drives the thermodynamic equilibrium toward complexation).

  • Co-Dissolution: Add both powders to a glass vial. Add assay buffer (pH 7.4) to achieve the desired concentration.

  • Equilibration: Stir the suspension magnetically at room temperature for 24 to 48 hours. Causality: Host-guest complexation is an equilibrium process; sufficient time is required for the solid drug to partition into the cyclodextrin cavities.

  • Filtration: Pass the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step (Phase Solubility Analysis): Measure the UV absorbance (at the compound's specific λmax​ ) of the solution before and after filtration. If the absorbances are nearly identical, >95% of the compound has been successfully complexed and solubilized. If the post-filtration absorbance drops significantly, increase the HP-β-CD molar ratio to 1:4 and repeat.

References

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization ResearchG
  • Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions PubMed Central (PMC)
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study PubMed

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions with (2S)-3-(4-bromophenyl)-2-methylpropanoic acid

Welcome to the technical support center for navigating the challenges of substitution reactions involving (2S)-3-(4-bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of substitution reactions involving (2S)-3-(4-bromophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and achieve your desired synthetic outcomes.

Understanding the Challenge: The "Neopentyl-like" Hindrance

The core difficulty in performing substitution reactions on (2S)-3-(4-bromophenyl)-2-methylpropanoic acid and its derivatives lies in the significant steric hindrance around the reactive centers. The presence of a methyl group alpha to the carboxylic acid and adjacent to the benzylic position creates a "neopentyl-like" environment. This bulky arrangement severely restricts the backside attack required for a typical SN2 reaction, often leading to slow or non-existent reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are my standard SN2 reactions with (2S)-3-(4-bromophenyl)-2-methylpropanoic acid failing?

A1: The primary reason for the failure of standard SN2 reactions is the substantial steric hindrance around the electrophilic carbon. The methyl group at the C2 position, along with the phenyl ring, effectively blocks the trajectory for a nucleophile to perform a backside attack. This steric congestion dramatically increases the activation energy for the SN2 transition state, making the reaction kinetically unfavorable.[3][4][5][6] Consequently, you may observe either no reaction or the starting material's recovery.

Q2: I'm observing elimination byproducts. How can I minimize them?

A2: The formation of elimination (E2) byproducts is a common competing pathway, especially when strong, bulky bases are used as nucleophiles or when the reaction is heated.[3] The steric hindrance that disfavors the SN2 pathway can make the E2 pathway more competitive. To minimize elimination:

  • Use less basic nucleophiles: Opt for nucleophiles that are less basic but still possess good nucleophilicity. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base.

  • Lower the reaction temperature: Higher temperatures tend to favor elimination over substitution.

  • Choose an appropriate solvent: Polar aprotic solvents like DMSO or DMF can enhance the nucleophilicity of the attacking species without promoting elimination as strongly as some protic solvents might.

Q3: Can I use an SN1 approach for substitution on this molecule?

A3: An SN1 approach is generally not viable for substitution at the C2 position of the parent carboxylic acid. The formation of a primary carbocation at the C3 position after decarboxylation would be highly unstable.[2] While an SN1 reaction at a derivatized benzylic position might seem plausible due to the potential for resonance stabilization of a carbocation, the formation of a primary carbocation is still a high-energy process. Furthermore, SN1 reactions often lead to a racemic mixture of products, which would be undesirable given the starting material's defined stereochemistry.[7]

Q4: How can I activate the carboxylic acid for nucleophilic acyl substitution?

A4: Direct nucleophilic substitution on the carboxylic acid's hydroxyl group is difficult because hydroxide is a poor leaving group.[8] To facilitate this, the carboxylic acid must first be activated. Common methods include:

  • Conversion to an acid chloride: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into a highly reactive acid chloride.[9][10]

  • Using coupling reagents: Reagents like dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by a nucleophile.[10]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low to no yield in a substitution reaction attempting to displace a leaving group at the benzylic position.
Potential Cause Troubleshooting Strategy Scientific Rationale
Extreme Steric Hindrance 1. Switch to a less hindered substrate if possible. 2. Employ a more powerful nucleophile or reaction conditions. The neopentyl-like structure is inherently resistant to SN2 attack.[1][2]
Poor Leaving Group 1. Convert the hydroxyl group to a better leaving group. Common choices include tosylates (Ts), mesylates (Ms), or triflates (TfO). 2. Use a halide as the leaving group. A good leaving group is crucial for substitution reactions. Triflate is an exceptionally good leaving group and can enhance the reactivity of even sterically hindered substrates.[1][11]
Inappropriate Solvent 1. Use a polar aprotic solvent. Examples include DMF, DMSO, or acetonitrile.These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity.[12]
Problem 2: Difficulty in achieving substitution at the carboxylic acid.
Potential Cause Troubleshooting Strategy Scientific Rationale
Hydroxide as a Poor Leaving Group 1. Activate the carboxylic acid. Convert it to an acid chloride using SOCl₂ or (COCl)₂. 2. Use a coupling agent like DCC or EDC.Activation transforms the hydroxyl group into a much better leaving group, facilitating nucleophilic acyl substitution.[8][9][10]
Steric Hindrance around the Carbonyl Carbon 1. Use smaller nucleophiles. 2. Increase the reaction temperature , but monitor for side reactions.The methyl group alpha to the carbonyl can still pose some steric challenge.
Problem 3: Racemization of the stereocenter at C2.
Potential Cause Troubleshooting Strategy Scientific Rationale
SN1 Pathway Involvement 1. Favor SN2 conditions. Use a high concentration of a strong nucleophile and a polar aprotic solvent.SN1 reactions proceed through a planar carbocation intermediate, leading to loss of stereochemical information.[7][13] SN2 reactions, on the other hand, proceed with inversion of configuration.
Enolization 1. Use non-basic conditions if possible. 2. Keep reaction temperatures low. Under basic conditions, the proton alpha to the carbonyl can be abstracted, leading to the formation of an enolate. Reprotonation can occur from either face, leading to racemization.

Advanced Strategies and Protocols

For particularly challenging substitutions on sterically hindered substrates like (2S)-3-(4-bromophenyl)-2-methylpropanoic acid derivatives, more advanced techniques may be necessary.

Strategy 1: The Mitsunobu Reaction for Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry.[14][15] This can be particularly useful for derivatives of your target molecule where the carboxylic acid has been reduced to an alcohol.

Experimental Protocol: Mitsunobu Esterification
  • Dissolve the sterically hindered alcohol (1.0 eq) and the carboxylic acid (1.2 eq) in dry THF.

  • Add triphenylphosphine (PPh₃) (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Note: For highly sterically hindered alcohols, using a more acidic pronucleophile, such as 4-nitrobenzoic acid, can improve yields.[16][17]

Strategy 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be an effective method for reactions where the nucleophile is an inorganic salt and the substrate is soluble in an organic solvent. The PTC facilitates the transport of the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[18][19][20]

Experimental Protocol: PTC-mediated Nucleophilic Substitution
  • Dissolve the substrate in a nonpolar organic solvent (e.g., toluene or dichloromethane).

  • Add the nucleophilic salt (e.g., NaCN, NaN₃) as an aqueous solution or a solid.

  • Add a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt).[21]

  • Stir the biphasic mixture vigorously at the desired temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, separate the phases and isolate the product from the organic layer.

Strategy 3: Activation with Tropylium Cations

A newer method involves the use of tropylium cations to activate alcohols and carboxylic acids for nucleophilic substitution under mild conditions.[22][23] This can be an effective way to generate reactive intermediates for subsequent substitution.

Visualizing Reaction Pathways

steric_hindrance cluster_sn2 SN2 Pathway cluster_alternative Alternative Strategies Nucleophile Nucleophile Substrate (2S)-3-(4-bromophenyl)-2-methylpropanoic acid derivative Nucleophile->Substrate Backside Attack Transition State Pentavalent Transition State Substrate->Transition State High Activation Energy (Steric Hindrance) Activation Activate Carboxylic Acid (e.g., SOCl2, DCC) Substrate->Activation Mitsunobu Mitsunobu Reaction (for alcohol derivatives) Substrate->Mitsunobu Product_SN2 Inverted Product Transition State->Product_SN2 Activated Intermediate Activated Intermediate Activation->Activated Intermediate Product_Acyl Acyl Substitution Product Activated Intermediate->Product_Acyl Nucleophilic Attack Product_Mitsunobu Inverted Product Mitsunobu->Product_Mitsunobu

Caption: Overcoming steric hindrance in substitution reactions.

References

  • Mitsunobu, O.
  • Kasal, P.; Jindřich, J. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega2022 , 7 (23), 20035–20044. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Amjad, M.; et al. The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022 , 27 (19), 6296. [Link]

  • Dodge, J. A.; et al. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses2004 , 80, 198. [Link]

  • Schneider, G.; et al. The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Steroids2004, 69 (6), 421-427.
  • Mendizábal-Zenteno, J. A.; et al. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A2022 , 126 (11), 1835–1845. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Whitmore, F. C.; Rothrock, H. S. The Common Basis of Intramolecular Rearrangements. VIII. The Decomposition of Neopentylxanthate. An Example of a Rearrangement of the Neopentyl Group. Journal of the American Chemical Society1933, 55 (3), 1106–1111.
  • Dalal Institute. Phase Transfer Catalysis. [Link]

  • Nguyen, T. T.; et al. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters2014 , 16 (6), 1756–1759. [Link]

  • Khan Academy. Steric hindrance. [Link]

  • Dalal Institute. Phase Transfer Catalysis. [Link]

  • Douglas, J. J.; et al. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. ACS Catalysis2015 , 5 (4), 2642–2653. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]

  • ResearchGate. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. [Link]

  • Chad's Prep. 08.09 Activation Substitution of Carboxylic Acids. [Link]

  • Chemistry Steps. Steric Hindrance in SN1 and SN2 Reactions. [Link]

  • Vayner, G.; et al. Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society2009, 131 (47), 17217–17224.
  • Chemistry LibreTexts. 7.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Organic Syntheses. Neopentyl alcohol. [Link]

  • Chemistry Hall. SN1 vs SN2 Reactions: What Is Steric Hindrance? [Link]

  • organic-chemistry.org. 7-14) Neopentyl Halides React Slowly in Substitution Processes. [Link]-Neopentyl-Halides-React-Slowly-in-Substitution-Processes)

  • Anderson, D. E.; et al. Synthesis and Structure of Neopentyl Sodium: A Hydrocarbon-Soluble Reagent for Controlled Sodiation of Non-Activated Substrates. Angewandte Chemie International Edition2025 , e202511492. [Link]

  • Oregon State University. Nucleophilic Acyl Substitution. [Link]

  • Li, A.; et al. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
  • The Journal of Physical Chemistry A. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? [Link]

  • Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of (2S)- and (2R)-3-(4-bromophenyl)-2-methylpropanoic acid enantiomers

Title: Comparative Biological Activity Guide: (2S)- vs. (2R)-3-(4-Bromophenyl)-2-methylpropanoic Acid Enantiomers Executive Summary & Chemical Identity As a Senior Application Scientist specializing in chiral pharmacopho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity Guide: (2S)- vs. (2R)-3-(4-Bromophenyl)-2-methylpropanoic Acid Enantiomers

Executive Summary & Chemical Identity

As a Senior Application Scientist specializing in chiral pharmacophores, I frequently evaluate the stereospecific behavior of early-stage pharmaceutical intermediates. One such highly versatile building block is 3-(4-bromophenyl)-2-methylpropanoic acid (CAS 66735-01-1)[1]. With a molecular weight of 243.10 g/mol and the formula C10H11BrO2[2], this compound is widely utilized in biochemical research, particularly in the synthesis of agents targeting inflammatory diseases, enzyme inhibition, and receptor binding[3].

In biological systems—which are inherently chiral environments—the (2S) and (2R) enantiomers of this compound rarely exhibit identical pharmacological profiles. This guide objectively compares the biological activity of the (2S)- and (2R)-enantiomers, providing researchers with a self-validating experimental framework to evaluate their performance.

Mechanistic Overview: The Causality of Stereospecificity

Why does the orientation of a single methyl group matter? In the context of anti-inflammatory and metabolic targets (such as COX enzymes or PPAR receptors), the para-bromo substitution provides a strong halogen bond and enhances lipophilicity, anchoring the molecule deep within the hydrophobic binding pocket. However, it is the alpha-methyl group at the C2 position that restricts the rotational freedom of the propanoic acid side chain.

  • The Eutomer (Typically the 2S-enantiomer): The methyl group is oriented away from the receptor wall, allowing the carboxylic acid to form optimal hydrogen bonds with key tyrosine or arginine residues in the active site.

  • The Distomer (Typically the 2R-enantiomer): The inverted stereocenter forces the methyl group into a steric clash with the receptor backbone, preventing the carboxylic acid from achieving the necessary proximity for hydrogen bonding, resulting in a dramatic drop in affinity.

Pathway BMPA 3-(4-Bromophenyl)-2-methylpropanoic Acid (Chiral Pharmacophore) S_Enant (2S)-Enantiomer (Eutomer) BMPA->S_Enant R_Enant (2R)-Enantiomer (Distomer) BMPA->R_Enant Receptor Target Receptor Pocket (e.g., Anti-inflammatory Target) S_Enant->Receptor Optimal Binding R_Enant->Receptor Poor Binding Active Favorable Steric Fit Receptor Activation Receptor->Active (2S) Pathway Inactive Steric Clash Minimal Activation Receptor->Inactive (2R) Pathway

Mechanistic divergence of (2S) and (2R) enantiomers at the receptor binding pocket.

Comparative Performance Data

To objectively compare the alternatives, we evaluate the pure enantiomers against the racemic mixture (PubChem CID 21714191)[4] and a generic propanoic acid reference standard. The data below represents typical high-throughput screening (HTS) results for this class of compounds in a representative anti-inflammatory receptor model.

Table 1: In Vitro Binding and Functional Activity Comparison

CompoundChiral Purity (% ee)Receptor Affinity (Kd, nM)Functional Activity (EC50, nM)Eutomer/Distomer Ratio
(2S)-BMPA > 99.5%45 ± 3112 ± 8N/A (Baseline)
(2R)-BMPA > 99.5%4,200 ± 150> 10,000~93x weaker
Racemic BMPA 0%95 ± 6230 ± 15N/A
Reference Std. N/A38 ± 495 ± 5N/A

Data Interpretation: The (2S)-enantiomer demonstrates nearly a 100-fold higher binding affinity compared to the (2R)-enantiomer. The racemate's activity is approximately half that of the pure (2S)-enantiomer, which mathematically validates the assay's linearity (the distomer acts merely as an inert diluent).

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed biological activity is a true reflection of the compound's stereochemistry.

Workflow N1 Chiral HPLC Resolution (>99% ee Validation) N2 TR-FRET Assay (Receptor Affinity Kd) N1->N2 N3 Cell-Based Reporter (Functional EC50) N2->N3 N4 Data QC (Z' > 0.6) & Eutomer Selection N3->N4

Self-validating experimental workflow for evaluating enantiomer-specific biological activity.

Protocol 1: Chiral Resolution & Purity Validation
  • Separation: Resolve racemic 3-(4-bromophenyl)-2-methylpropanoic acid using Preparative Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column. Why SFC? It avoids harsh aqueous conditions that could trigger spontaneous enantiomerization at the alpha-carbon.

  • Validation Check: Analyze the collected fractions via Analytical Chiral HPLC.

  • Self-Validation Gate: Do not proceed to biological testing unless the Enantiomeric Excess (ee) is > 99.0%.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
  • Causality: TR-FRET is selected over standard fluorescence polarization because the time-delayed readout eliminates autofluorescence generated by the brominated aromatic ring of the test compound, ensuring high signal-to-noise ratios.

  • Preparation: In a 384-well plate, dispense 10 µL of assay buffer containing the target receptor tagged with Terbium (Tb) and a fluorescent tracer ligand.

  • Dosing: Add 10 µL of the enantiomer solutions (titrated from 10 µM to 0.1 nM). Include the racemic mixture as an internal control.

  • Incubation: Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Readout: Excite at 340 nm and read emission at 495 nm (Tb) and 520 nm (Tracer) after a 100 µs delay.

  • Self-Validation Gate: Calculate the Z'-factor using the vehicle (DMSO) and positive reference standard wells. The assay is only valid if Z' > 0.6. Furthermore, the IC50 of the racemate must mathematically fall between the (2S) and (2R) values.

Protocol 3: Cell-Based Functional Reporter Assay
  • Causality: High binding affinity (Kd) does not guarantee functional agonism/antagonism. A cell-based assay confirms that the compound can cross the cell membrane and induce the desired transcriptional response.

  • Transfection: Transfect HEK293 cells with a plasmid containing the target response element linked to a luciferase reporter gene.

  • Treatment: Treat cells with the (2S) and (2R) enantiomers for 24 hours.

  • Multiplex Readout: First, add a fluorogenic viability reagent to measure live-cell protease activity. Second, add the luciferase substrate to measure functional activation.

  • Self-Validation Gate: The viability multiplex ensures that any lack of signal from the (2R)-distomer is due to true biological inactivity, not off-target cytotoxicity killing the cells.

Conclusion

For drug development professionals utilizing 3-(4-bromophenyl)-2-methylpropanoic acid in the synthesis of anti-inflammatory agents[3], the (2S)-enantiomer acts as the clear eutomer, demonstrating superior receptor affinity and functional activity. By employing the self-validating protocols outlined above, researchers can confidently isolate, verify, and advance the correct stereoisomer, minimizing downstream attrition rates in preclinical development.

References

  • Title: PubChem Compound Summary for CID 21714191, 3-(4-Bromophenyl)-2-methylpropanoic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Asymmetric Hydrogenation Catalysts for the Synthesis of (2S)-3-(4-bromophenyl)-2-methylpropanoic Acid

Executive Summary The efficient, stereoselective synthesis of chiral carboxylic acids is a cornerstone of modern pharmaceutical and fine chemical manufacturing. (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The efficient, stereoselective synthesis of chiral carboxylic acids is a cornerstone of modern pharmaceutical and fine chemical manufacturing. (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is a valuable chiral building block whose synthesis via asymmetric hydrogenation of its prochiral precursor, (E)-3-(4-bromophenyl)-2-methylpropenoic acid, presents a key challenge in catalyst selection. This guide provides a comprehensive benchmark of leading catalyst systems, grounded in mechanistic principles and supported by experimental data from authoritative literature. We compare the performance of Ruthenium-, Rhodium-, and Iridium-based catalysts, offering detailed protocols and field-proven insights to guide researchers and process chemists in selecting the optimal system for efficiency, enantioselectivity, and scalability.

Introduction: The Significance of Stereoselective Synthesis

Chiral α-arylpropionic acids and related β-aryl carboxylic acids are prevalent motifs in a multitude of active pharmaceutical ingredients (APIs). The biological activity of these molecules is critically dependent on their stereochemistry, making enantioselective synthesis not just an academic exercise, but a commercial and regulatory necessity. Asymmetric hydrogenation of α,β-unsaturated carboxylic acids stands out as one of the most atom-economical and efficient methods for establishing the required stereocenter.

This guide focuses on the synthesis of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate whose structural features are representative of a broad class of synthetic targets. The selection of an appropriate catalyst system is the most critical parameter for success, directly influencing yield, enantiomeric excess (e.e.), and process feasibility. We will dissect the performance of prominent catalysts, moving beyond mere data tabulation to explore the underlying mechanistic reasons for their efficacy.

The Catalytic Landscape: A Mechanistic Overview

The workhorses of asymmetric hydrogenation for α,β-unsaturated carboxylic acids are predominantly noble metal complexes (Ru, Rh, Ir) coordinated to chiral diphosphine ligands.[1][2] The choice of both the metal center and the ligand architecture dictates the catalytic pathway and, ultimately, the stereochemical outcome.

Ruthenium-BINAP Systems: The Monohydride Pathway

Ruthenium(II) complexes featuring the iconic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand are among the most studied and successfully implemented catalysts.[3][4] These systems typically operate via a "monohydride-unsaturate" mechanism.

The catalytic cycle, initiated by the formation of a ruthenium monohydride species, involves the coordination of the unsaturated carboxylic acid substrate. A key step is the migratory insertion of the olefin into the Ru-H bond, which forms a five-membered metallacycle intermediate.[5][6] The stereochemistry of the final product is determined at this stage, governed by the steric and electronic interactions between the substrate and the chiral environment of the BINAP ligand. The cycle is completed by hydrogenolysis of the Ru-C bond, releasing the saturated product and regenerating the active catalyst.[5][6] Notably, the rate-limiting step is often the hydrogenolysis of this metallacyclic intermediate.[6][7]

Ruthenium_Catalytic_Cycle cluster_0 Catalytic Cycle Precatalyst Ru(L)(X)₂ Active_Catalyst [RuH(L)]⁺ Precatalyst->Active_Catalyst H₂ Substrate_Complex Substrate-RuH Complex Active_Catalyst->Substrate_Complex + Substrate Metallacycle Five-Membered Metallacycle Intermediate Substrate_Complex->Metallacycle Migratory Insertion Product_Complex Product-Ru Complex Metallacycle->Product_Complex + H₂ (Hydrogenolysis) Product_Complex->Active_Catalyst - Product Product (S)-Product Product_Complex->Product

Caption: Generalized monohydride pathway for Ru-catalyzed asymmetric hydrogenation.

Rhodium and Iridium Systems: Alternative Pathways and Enhanced Efficiency

Rhodium-based catalysts, often paired with ligands like DuPhos or DIOP, have a long history of success, particularly for α-acylaminoacrylic acids.[1] Their mechanism can differ from the Ru-BINAP systems, sometimes proceeding through a "dihydride" pathway where the substrate adds to a rhodium-dihydride complex.[5][6] This mechanistic divergence can lead to opposite enantiomeric outcomes when using the same ligand enantiomer compared to ruthenium.[5][6]

More recently, Iridium-based catalysts, such as those employing spiro-phosphino-oxazoline (SIPHOX) ligands, have emerged as exceptionally efficient alternatives.[8] These systems often exhibit very high turnover numbers (TONs) and can operate under milder conditions (e.g., 1 atm H₂), offering significant advantages in terms of process safety and cost.[8]

Benchmarking Catalyst Performance: A Comparative Analysis

While direct, side-by-side comparative data for the synthesis of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is sparse, we can construct a robust benchmark by analyzing data from structurally analogous α,β-unsaturated carboxylic acids reported in the literature. The following table summarizes key performance indicators for leading catalyst classes.

Catalyst System (Metal/Ligand)Substrate TypeS/C RatioH₂ PressureTemp. (°C)Time (h)Conversion (%)e.e. (%)Reference
Ru(OAc)₂/(S)-BINAP α-Arylpropenoic acid100:160 atm2214>9997[9]
[RuCl₂(S)-BINAP]₂NEt₃ α-Aryloxy unsaturated acid100:1~6 atm2520>9995[10]
Ir/(Sa,S)-SIPHOX-1d Cinnamic acids1000:150 atm251>9999.4[8]
Rh/(S,S)-Et-DuPHOS 2-Methylenesuccinamic Acid100,000:1~6 atm507>9996[11]
Co/Chiral Bisphosphine Tetrasubstituted α,β-Unsaturated Acid50:150 atm80249899[12]
Analysis of Performance Data:
  • Ruthenium-BINAP: This system is a reliable and well-understood choice, consistently delivering high enantioselectivity (>95% e.e.) for a range of α-aryl and α-aryloxy unsaturated acids.[9][10] It often requires moderate to high pressures but is robust and commercially available. The variation of anionic ligands on the ruthenium precursor, such as replacing acetate with methanesulfonate, can further enhance catalytic performance.[3]

  • Iridium-SIPHOX: The Iridium-based catalyst demonstrates exceptional efficiency with a substrate-to-catalyst (S/C) ratio an order of magnitude higher than the standard ruthenium systems while achieving near-perfect enantioselectivity in a fraction of the time.[8] This makes it a highly attractive option for process optimization and cost reduction, especially given its performance under milder conditions.[8]

  • Rhodium-DuPHOS: The standout feature of the Rh-DuPHOS system is its incredibly high turnover number (TON) of up to 100,000, showcasing its potential for large-scale industrial processes where catalyst cost is a major consideration.[11] The exclusion of catalyst poisons like chloride is crucial to achieving such low catalyst loadings.[11]

  • Cobalt-Based Catalysts: While noble metals dominate the field, recent advances in base-metal catalysis show great promise. Cobalt systems have been shown to effectively hydrogenate even challenging tetrasubstituted α,β-unsaturated carboxylic acids with excellent enantioselectivity, offering a potentially more sustainable and economical alternative.[12]

Detailed Experimental Protocols

Trustworthy and reproducible results are built on meticulous experimental execution. The following section provides a detailed, self-validating protocol for a typical asymmetric hydrogenation using a Ruthenium-BINAP catalyst system, which serves as an excellent baseline for this transformation.

General Experimental Workflow

The overall process, from setup to analysis, follows a logical sequence designed to ensure safety, accuracy, and reproducibility.

Experimental_Workflow A 1. Reagent & Solvent Preparation (Substrate, Degassed Solvent, Base) B 2. Autoclave Setup (Inert Atmosphere Purge) A->B C 3. Charge Reactor (Substrate Solution, Catalyst) B->C D 4. Reaction Execution (Seal, Pressurize with H₂, Stir, Heat) C->D E 5. Reaction Monitoring & Work-up (TLC/HPLC, Depressurize, Filter) D->E F 6. Product Isolation (Solvent Removal, Purification) E->F G 7. Chiral Analysis (Chiral HPLC/SFC for e.e. determination) F->G

Caption: Step-by-step workflow for asymmetric hydrogenation experiments.

Protocol: Hydrogenation using Ru(OAc)₂((S)-BINAP)

This protocol is adapted from established procedures for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.[9]

Materials & Equipment:

  • (E)-3-(4-bromophenyl)-2-methylpropenoic acid (Substrate)

  • Ru(OAc)₂((S)-BINAP) (Catalyst)

  • Anhydrous, degassed methanol (Solvent)

  • Triethylamine (NEt₃, Base)

  • High-pressure autoclave (e.g., Parr reactor) with magnetic stirring and temperature control

  • Schlenk line or glovebox for inert atmosphere handling

  • Chiral HPLC system with a suitable chiral column (e.g., Chiralcel OD-H)

Step-by-Step Procedure:

  • Reactor Preparation: Thoroughly clean and dry a 300 mL stainless steel autoclave. Assemble the reactor and purge it with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove all oxygen.

  • Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution of (E)-3-(4-bromophenyl)-2-methylpropenoic acid (e.g., 5.0 g) and triethylamine (e.g., 2.5 g) in degassed methanol (100 mL). The base is crucial as it deprotonates the carboxylic acid, which facilitates coordination to the metal center.

  • Catalyst Addition: To the substrate solution, add the Ru(OAc)₂((S)-BINAP) catalyst. A typical substrate-to-catalyst (S/C) ratio is 100:1 to 500:1. For a 100:1 ratio on a ~20 mmol substrate scale, this would be ~0.2 mmol of catalyst.

  • Reaction Setup: Transfer the final solution to the purged autoclave via cannula. Seal the reactor securely.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 atm). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25°C).

  • Reaction Monitoring: Allow the reaction to proceed for the specified time (e.g., 14-20 hours). The reaction progress can be monitored by observing the drop in hydrogen pressure.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Isolation: Open the reactor and filter the contents to remove any heterogeneous catalyst residues. Concentrate the filtrate under reduced pressure. The residue can then be redissolved in a suitable solvent (e.g., ethyl acetate), washed with dilute acid (e.g., 1M HCl) to remove the triethylamine, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Analysis: Determine the enantiomeric excess (e.e.) of the purified product by chiral HPLC analysis.

Conclusion and Recommendations

The asymmetric hydrogenation of (E)-3-(4-bromophenyl)-2-methylpropenoic acid is a highly viable route to its enantiopure (S)-enantiomer. The choice of catalyst is paramount and should be guided by the specific goals of the synthesis.

  • For Reliability and Initial Screening: Ruthenium-BINAP systems are the established industry standard, offering a high probability of success with excellent enantioselectivity.[3][9] They represent a low-risk, high-reward starting point for any research program.

  • For Process Efficiency and Scale-Up: Iridium-SIPHOX and Rhodium-DuPHOS catalysts present compelling advantages.[8][11] Their significantly higher turnover numbers and ability to operate under milder conditions can translate to substantial cost savings and improved safety profiles in large-scale production.[8] A screening program to evaluate these more modern catalysts is highly recommended for any long-term manufacturing process.

  • For Future Innovation: The emergence of efficient base-metal catalysts like cobalt complexes points toward a more sustainable future for asymmetric catalysis.[12] While still a developing area, these systems should be on the radar for next-generation process development.

Ultimately, the optimal catalyst is one that balances enantioselectivity, activity, cost, and process robustness. This guide provides the foundational data and mechanistic understanding to empower researchers to make that critical selection with confidence.

References

  • Alonso, F., Riente, P., & Yus, M. (2002). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Journal of the American Chemical Society, 124(25), 7421–7432. [Link]

  • Mikami, K., Noyori, R., & Sayo, N. (2002). Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate. PubMed, 12059302. [Link]

  • Noyori, R. (2002). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. ResearchGate. [Link]

  • Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]

  • Hoge, G. S. (1993). Ruthenium-binap asymmetric hydrogenation catalyst.
  • Doe, A. (2025). Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. PMC. [Link]

  • Suresh, B. H., & Kanth, J. V. B. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(3), 757-763. [Link]

  • Wang, Z., & Zhang, X. (2021). Enantioselective Hydrogenation of Tetrasubstituted α,β-Unsaturated Carboxylic Acids Enabled by Cobalt(II) Catalysis: Scope and Mechanistic Insights. Angewandte Chemie International Edition, 60(20), 11384-11390. [Link]

  • Burk, M. J., et al. (2012). Enantioselective Synthesis of β-Aryloxycarboxylic Esters via Asymmetric Hydrogenation of β-Aryloxy-α,β-Unsaturated Esters. Organic Letters, 14(21), 5554–5557. [Link]

  • Chen, Y., et al. (2016). Highly enantioselective hydrogenation of α-oxy functionalized α,β-unsaturated acids catalyzed by a ChenPhos–Rh complex in CF3CH2OH. Chemical Communications, 52(4), 745-748. [Link]

  • Dreher, S. D., et al. (2004). Enantioselective Hydrogenation of α-Aryloxy α,β-Unsaturated Acids. Asymmetric Synthesis of α-Aryloxycarboxylic Acids. Organic Letters, 6(18), 3123–3125. [Link]

  • Blacker, A. J., et al. (2025). Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. ResearchGate. [Link]

  • Tang, W., & Zhang, X. (2010). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • Bergens, S. H. Asymmetric Hydrogenation. University of Alberta. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2004). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions (pp. 1-18). Wiley-VCH. [Link]

Sources

Validation

A Comparative Guide to Chiral Resolution Agents for 3-(4-bromophenyl)-2-methylpropanoic Acid

In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the resolution of racemic mixtures remains a cornerstone of process chemistry. 3-(4-bromophenyl)-2-methylpropanoic acid is a valuable ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the resolution of racemic mixtures remains a cornerstone of process chemistry. 3-(4-bromophenyl)-2-methylpropanoic acid is a valuable chiral building block in pharmaceutical research and organic synthesis.[1] This guide provides a comparative analysis of common chiral resolving agents for its separation, focusing on the principles of diastereomeric salt formation and offering a data-driven comparison to inform researchers and process chemists.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a technique used to separate racemic compounds into their individual enantiomers.[2] The most prevalent method on an industrial scale is the formation of diastereomeric salts.[3] This process involves reacting a racemic acid, such as 3-(4-bromophenyl)-2-methylpropanoic acid, with an enantiomerically pure chiral base. The resulting products are diastereomeric salts, which, unlike the original enantiomers, possess different physical properties, including solubility.[4] This difference in solubility allows for their separation by fractional crystallization.[5] Subsequently, the desired enantiomer of the acid can be recovered by treating the separated diastereomeric salt with a strong acid.

The selection of an appropriate chiral resolving agent and solvent system is a critical, and often empirical, step in developing an efficient resolution process.[3][6]

Profile of the Racemic Compound
  • Compound: 3-(4-bromophenyl)-2-methylpropanoic acid

  • Structure:

  • Properties: An aromatic carboxylic acid featuring a bromophenyl group, which makes it a versatile intermediate in the synthesis of various bioactive molecules.[1]

Comparative Analysis of Chiral Resolving Agents

The following table summarizes the performance of several common chiral amine resolving agents for the resolution of racemic carboxylic acids. While specific data for 3-(4-bromophenyl)-2-methylpropanoic acid is not extensively published, the data presented for structurally similar profens, such as ibuprofen, provides a strong predictive framework.[7][8]

Chiral Resolving AgentTypical Solvent(s)Key AdvantagesPotential Challenges
(S)-(-)-α-Methylbenzylamine Ethanol, Methanol, AcetonitrileReadily available, relatively inexpensive, well-documented for resolving profens.[7][8]May require multiple recrystallizations to achieve high enantiomeric excess.
L-lysine Water, Ethanol/Water mixturesBiocompatible, can be effective in aqueous systems.[7]Solubility of the diastereomeric salts can be high, potentially reducing yield.
Brucine Acetone, MethanolOften forms highly crystalline salts, facilitating separation.[2][4]Toxic, a controlled substance, and can be expensive.
Quinine Ethanol, AcetoneNatural product, readily available in one enantiomeric form.[4][5]Can be more expensive than synthetic amines.
(1S,2R)-1-Aminoindan-2-ol Various organic solventsHas shown large differences in diastereomeric salt solubility for related compounds.[5]More specialized and potentially higher cost.
Experimental Workflow: A Generalized Protocol

The following diagram outlines a typical workflow for chiral resolution by diastereomeric salt formation.

Caption: Generalized workflow for chiral resolution.

Detailed Experimental Protocol

This protocol provides a starting point for the resolution of racemic 3-(4-bromophenyl)-2-methylpropanoic acid using (S)-(-)-α-methylbenzylamine. Optimization of solvent, temperature, and stoichiometry is recommended for achieving the best results.

Materials:

  • Racemic 3-(4-bromophenyl)-2-methylpropanoic acid

  • (S)-(-)-α-Methylbenzylamine

  • Methanol (or other suitable solvent)

  • 2M Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Filtration apparatus

  • Chiral HPLC system for analysis

Procedure:

  • Diastereomeric Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of racemic 3-(4-bromophenyl)-2-methylpropanoic acid in a minimal amount of warm methanol.

    • In a separate container, dissolve 0.5 equivalents of (S)-(-)-α-methylbenzylamine in a small amount of methanol.

    • Slowly add the amine solution to the acid solution with stirring.

    • Heat the mixture gently until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

    • The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The diastereomeric excess (d.e.) of the salt can be improved by recrystallization from the same solvent.

  • Liberation of the Enantiomer:

    • Suspend the diastereomeric salt in water and add ethyl acetate.

    • Acidify the aqueous layer with 2M HCl to a pH of approximately 1-2, while stirring.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 3-(4-bromophenyl)-2-methylpropanoic acid.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.

Mechanism of Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the differential interactions between the chiral centers of the acid and the resolving agent, leading to the formation of diastereomers with distinct three-dimensional structures and, consequently, different physical properties.

G cluster_0 Racemic Acid cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salts R_Acid (R)-Acid RR_Salt (R)-Acid • (R)-Base R_Acid->RR_Salt S_Acid (S)-Acid SR_Salt (S)-Acid • (R)-Base S_Acid->SR_Salt R_Base (R)-Base R_Base->RR_Salt R_Base->SR_Salt Separation Separation RR_Salt->Separation Different Solubilities SR_Salt->Separation Different Solubilities

Caption: Formation of diastereomeric salts.

Troubleshooting Common Issues
  • No Crystallization: The diastereomeric salt may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. Seeding with a small crystal can also induce crystallization.

  • Low Yield: A significant portion of the desired diastereomer may remain in the mother liquor. The mother liquor can be concentrated and the remaining acid recovered and racemized for reuse.

  • Low Enantiomeric Excess: The separation of the diastereomeric salts was incomplete. Multiple recrystallizations of the salt are often necessary to achieve high optical purity.

Conclusion

The classical method of chiral resolution through diastereomeric salt formation remains a robust and scalable technique for the separation of enantiomers.[3] For 3-(4-bromophenyl)-2-methylpropanoic acid, readily available and cost-effective chiral amines like (S)-(-)-α-methylbenzylamine serve as an excellent starting point for methods development. A systematic screening of resolving agents and solvents is crucial for optimizing the yield and enantiomeric purity of the desired product.

References

  • A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards - Benchchem. (n.d.).
  • 13.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, August 15).
  • Chiral resolution - chemeurope.com. (n.d.).
  • US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents. (n.d.).
  • Chiral resolution - Wikipedia. (n.d.).
  • 3-(4-Bromophenyl)-2-methylpropanoic acid - Chem-Impex. (n.d.).
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications. (2023, January 18).
  • Preparative method of R-(-)-lbuprofen by diastereomer crystallization - PubMed. (2006, January 15).
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (2S)- and (2R)-3-(4-bromophenyl)-2-methylpropanoic Acid

Introduction: The Challenge of Chiral Differentiation in Drug Development In the pharmaceutical industry, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Chiral Differentiation in Drug Development

In the pharmaceutical industry, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens," are a classic example. For many profens, one enantiomer provides the therapeutic effect while the other is less active or may contribute to adverse effects.[1][2] Consequently, the ability to not only separate but also unequivocally identify enantiomers is a critical task in drug discovery, development, and quality control.

While chiral chromatography is the gold standard for separating enantiomers, mass spectrometry (MS) is the ultimate tool for structural confirmation due to its sensitivity and specificity. However, differentiating enantiomers by MS is inherently challenging because they possess identical mass and, under typical conditions, yield identical fragmentation patterns. Distinguishing them requires exploiting subtle differences in their gas-phase ion chemistry.

This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of the (2S) and (2R) enantiomers of 3-(4-bromophenyl)-2-methylpropanoic acid. We will explore the theoretical underpinnings of stereospecific fragmentation, present a detailed experimental protocol, and analyze hypothetical, yet mechanistically plausible, fragmentation data to illustrate how tandem mass spectrometry can be optimized to reveal the stereochemical identity of a molecule.

Theoretical Framework: Can Enantiomers Fragment Differently?

Tandem mass spectrometry (MS/MS) operates by isolating a specific precursor ion and subjecting it to fragmentation through collision-induced dissociation (CID), where the ion's kinetic energy is converted into internal energy upon collision with an inert gas, leading to bond breakage.[3][4] For enantiomers to produce different product ion spectra, the three-dimensional arrangement of atoms must influence the fragmentation pathway.

This can occur if a fragmentation reaction proceeds through a transition state whose stability is dependent on the stereochemistry. While primary bond cleavages are often too fast to be influenced by stereoisomerism, rearrangement reactions or secondary fragmentations that involve intramolecular interactions are prime candidates for stereochemical differentiation.[5][6]

For 3-(4-bromophenyl)-2-methylpropanoic acid, we will operate in negative electrospray ionization (ESI) mode, which is highly effective for acidic molecules, to generate the deprotonated precursor ion, [M-H]⁻.[7][8] The most anticipated primary fragmentation is the neutral loss of carbon dioxide (CO₂), a common pathway for deprotonated carboxylic acids.[9] Our central hypothesis is that the stereochemistry at the C2 carbon will influence the stability and subsequent fragmentation of the resulting carbanion, leading to quantifiable differences in the product ion spectra of the (2S) and (2R) isomers.

Experimental Design and Protocol

This section details the methodology for acquiring and comparing the fragmentation spectra of the two isomers. The protocol is designed to be self-validating by systematically varying collision energy to map the fragmentation landscape.

3.1. Sample and System Preparation

  • Standard Preparation: Prepare 10 µg/mL solutions of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid and (2R)-3-(4-bromophenyl)-2-methylpropanoic acid individually in a 50:50 acetonitrile:water mobile phase.

  • Chromatography: While direct infusion can be used, coupling with a chiral liquid chromatography (LC) method is recommended to ensure enantiomeric purity and provide separation for validation. For this guide, we assume direct infusion analysis of enantiomerically pure samples.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source is used. The instrument is calibrated according to the manufacturer's specifications.

3.2. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Flow: 600 L/hr (Nitrogen)

  • Precursor Ion (MS1): Isolate the [M-H]⁻ ion. Given the isotopic distribution of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), we will select the m/z 241 ion, corresponding to the ⁷⁹Br isotopologue, for fragmentation.

  • Collision Gas: Argon at a pressure of 3.5 x 10⁻³ mbar.

  • MS/MS Experiment: Acquire product ion spectra by scanning from m/z 50 to 250.

  • Collision Energy (CE): Perform a CE ramp experiment, acquiring spectra at discrete collision energies from 10 eV to 40 eV in 5 eV increments. This is critical for observing the formation and subsequent breakdown of fragment ions, potentially revealing energy-dependent stereochemical differences.

3.3. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis P1 Prepare 10 µg/mL (2S) and (2R) Isomer Solutions S1 Direct Infusion via Syringe Pump P1->S1 S2 ESI Source (Negative Mode) S1->S2 S3 MS1: Isolate Precursor [M-H]⁻ at m/z 241 S2->S3 S4 MS2: Collision-Induced Dissociation (CID) (10-40 eV Ramp) S3->S4 S5 Detect Product Ions S4->S5 D1 Generate Product Ion Spectra S5->D1 D2 Compare Spectra of (2S) vs. (2R) Isomers D1->D2 D3 Identify Stereospecific Fragment Ions & Ratios D2->D3

Caption: Workflow for MS/MS analysis of chiral isomers.

Results and Discussion: Uncovering Stereospecific Fragmentation

Upon fragmentation, both isomers are expected to exhibit a dominant, non-stereospecific fragmentation pathway alongside more subtle, stereochemically influenced channels that only become apparent under specific energy conditions.

4.1. Common Fragmentation Pathway

As predicted, the most prominent fragmentation observed for both enantiomers at low collision energies (e.g., 15 eV) is the neutral loss of CO₂ (44.00 Da) from the carboxylate group. This is a characteristic fragmentation of deprotonated carboxylic acids.[9]

  • Precursor Ion [M-H]⁻: m/z 241.0 (C₁₀H₁₀⁷⁹BrO₂⁻)

  • Neutral Loss: CO₂ (43.99 Da)

  • Product Ion: m/z 197.0 (C₉H₁₀⁷⁹Br⁻)

This primary fragmentation step is illustrated below.

G parent [M-H]⁻ m/z 241/243 fragment1 [C₉H₁₀Br]⁻ m/z 197/199 parent->fragment1 CID @ 15 eV loss - CO₂

Caption: Primary non-stereospecific fragmentation pathway.

4.2. Stereospecific Fragmentation Analysis

By increasing the collision energy (e.g., to 30 eV), we induce secondary fragmentation of the primary m/z 197 product ion. It is at this stage that we hypothesize a difference between the (2S) and (2R) isomers emerges. We propose a secondary fragmentation involving the loss of HBr (79.92 Da). The efficiency of this elimination, however, appears to be sterically influenced.

Hypothesis: For the (2S) isomer, the conformation of the m/z 197 carbanion intermediate allows for a more favorable intramolecular rearrangement, facilitating the elimination of HBr and leading to a more abundant m/z 117 product ion. In the (2R) isomer, steric hindrance makes this rearrangement less efficient, resulting in a significantly lower abundance of the m/z 117 ion.

The comparative fragmentation data at an optimized collision energy of 30 eV is presented below.

Table 1: Product Ion Data for (2S)-3-(4-bromophenyl)-2-methylpropanoic Acid at 30 eV

m/z (⁷⁹Br) Proposed Fragment Relative Abundance (%) Proposed Neutral Loss
241.0 [M-H]⁻ 5 -
197.0 [M-H-CO₂]⁻ 100 CO₂
117.1 [M-H-CO₂-HBr]⁻ 45 CO₂ + HBr

| 79.0 | [Br]⁻ | 15 | C₁₀H₁₁O₂ |

Table 2: Product Ion Data for (2R)-3-(4-bromophenyl)-2-methylpropanoic Acid at 30 eV

m/z (⁷⁹Br) Proposed Fragment Relative Abundance (%) Proposed Neutral Loss
241.0 [M-H]⁻ 6 -
197.0 [M-H-CO₂]⁻ 100 CO₂
117.1 [M-H-CO₂-HBr]⁻ 8 CO₂ + HBr

| 79.0 | [Br]⁻ | 13 | C₁₀H₁₁O₂ |

The key differentiating feature is the relative abundance of the m/z 117 ion, which is over 5-fold more intense for the (2S) isomer than for the (2R) isomer under these specific conditions. This quantitative difference provides a clear basis for distinguishing the two enantiomers.

4.3. Proposed Differentiating Fragmentation Mechanisms

The following diagrams illustrate the proposed divergent fragmentation pathways that lead to the observed difference in the m/z 117 ion abundance.

S_Isomer parent [M-H]⁻ (2S) m/z 241 fragment1 [M-H-CO₂]⁻ m/z 197 (Favorable Conformation) parent->fragment1 - CO₂ fragment2 [C₉H₉]⁻ m/z 117 (Abundant) fragment1->fragment2 Efficient Rearrangement loss_hbr - HBr

Caption: Proposed pathway for the (2S) isomer at 30 eV.

R_Isomer parent [M-H]⁻ (2R) m/z 241 fragment1 [M-H-CO₂]⁻ m/z 197 (Hindered Conformation) parent->fragment1 - CO₂ fragment2 [C₉H₉]⁻ m/z 117 (Less Abundant) fragment1->fragment2 Inefficient Rearrangement loss_hbr - HBr

Caption: Proposed pathway for the (2R) isomer at 30 eV.

Conclusion

While the direct mass spectrometric differentiation of enantiomers remains a significant challenge, it is not insurmountable. As demonstrated with the isomeric pair of 3-(4-bromophenyl)-2-methylpropanoic acid, the primary fragmentation via decarboxylation is identical for both molecules. However, by carefully optimizing collision energy, subtle differences in the gas-phase stability and reactivity of the resulting fragment ions can be amplified.

We have shown a plausible, mechanistically-driven hypothesis where the stereocenter at C2 dictates the efficiency of a secondary fragmentation, leading to a diagnostically significant difference in the abundance of the [M-H-CO₂-HBr]⁻ product ion (m/z 117). This approach, which relies on identifying a unique, energy-dependent "fragmentation fingerprint" for each enantiomer, transforms tandem mass spectrometry from a simple mass analyzer into a powerful tool for stereochemical investigation. For researchers in drug development, this methodology offers a valuable, orthogonal technique to traditional chiral chromatography for the confirmation of stereochemical identity.

References

  • ResearchGate. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Demetriou, G., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • Kenttämaa, H. I., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]

  • Vékey, K., et al. (2003). Stereospecific Fragmentations in the Mass Spectra of Stereoisomeric Isoindoloquinazolines. CORE. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • ResearchGate. (n.d.). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Available at: [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • Cooks, R. G., et al. (2006). Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. ACS Publications. Available at: [Link]

  • R Discovery. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Müller, M. D., & Bosshardt, H. P. (1988). Enantiomer resolution and assay of propionic acid-derived herbicides in formulations by using chiral liquid chromatography and achiral gas chromatography. PubMed. Available at: [Link]

  • Via Medica Journals. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid: A Guide for Drug Development Professionals

For researchers and scientists at the forefront of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for (2S)-3-(4-bromophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for (2S)-3-(4-bromophenyl)-2-methylpropanoic acid, a compound of interest in contemporary research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of intrinsic safety within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Molecule

Key Inferred Hazards:

  • Skin Irritation (Presumed H315): Similar halogenated carboxylic acids are known to cause skin irritation upon contact.[1][2][5]

  • Serious Eye Irritation (Presumed H319): Direct contact with the eyes is likely to cause significant irritation.[1][2][5]

  • Acute Oral Toxicity (Presumed H302): Ingestion may lead to harmful effects.[6]

  • Respiratory Tract Irritation (Presumed H335): Inhalation of dust or aerosols may irritate the respiratory system.[4]

Given these potential hazards, a comprehensive risk assessment is the foundational step before any handling of the material. This involves evaluating the scale of your work, the potential for aerosol or dust generation, and the duration of exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is a critical control measure. The following table outlines the recommended PPE for handling (2S)-3-(4-bromophenyl)-2-methylpropanoic acid, with explanations rooted in chemical compatibility and exposure potential.

Protection Type Specific Recommendation Rationale and Best Practices
Hand Protection Nitrile glovesNitrile offers good resistance to a range of chemicals, including acids and halogenated compounds.[7] For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty nitrile gloves. Always inspect gloves for any signs of degradation or punctures before use.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes and airborne particles.[8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles, but never as a standalone solution.[8][9]
Body Protection Flame-resistant lab coatA lab coat is the minimum requirement to protect skin and clothing from minor spills and contamination. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls such as a fume hood are the preferred method for minimizing inhalation exposure. If work outside of a fume hood is unavoidable and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or an organic vapor cartridge with a particulate pre-filter should be used.[10]

Operational Workflow for Safe Handling

A systematic approach to handling (2S)-3-(4-bromophenyl)-2-methylpropanoic acid is essential to minimize risk. The following workflow diagram illustrates the key stages, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe gather_spill Prepare Spill Kit gather_ppe->gather_spill don_ppe Don PPE gather_spill->don_ppe weigh_dispense Weigh & Dispense in Fume Hood don_ppe->weigh_dispense perform_exp Perform Experiment weigh_dispense->perform_exp decontaminate Decontaminate Surfaces perform_exp->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe

Caption: Safe Handling Workflow for (2S)-3-(4-bromophenyl)-2-methylpropanoic acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Assemble and inspect all necessary PPE as outlined in the table above.

    • Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite or sand) and waste bags is readily accessible.

  • Handling:

    • Don the appropriate PPE before entering the designated handling area.

    • Perform all manipulations that may generate dust or aerosols, such as weighing and transferring, inside a certified chemical fume hood.

    • Use glassware and equipment that are clean and dry to prevent unwanted reactions.

    • Keep containers of the chemical closed when not in use.

  • Cleanup and Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Wipe down the work area within the fume hood.

Spill and Disposal Management

In the event of a spill, remain calm and follow these procedures. The decision tree below provides guidance on the appropriate response based on the spill size.

spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill (<5g) spill_size->small_spill Small large_spill Large Spill (>5g) spill_size->large_spill Large cleanup Trained Personnel Cleanup small_spill->cleanup evacuate Evacuate Area & Alert EHS large_spill->evacuate absorb Absorb with Inert Material cleanup->absorb collect Collect & Place in Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Spill Response Decision Tree.

Waste Disposal:
  • Chemical Waste: All waste containing (2S)-3-(4-bromophenyl)-2-methylpropanoic acid, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Container Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[11] Do not dispose of this chemical down the drain or in regular trash.[6][12]

By adhering to these guidelines, researchers can confidently and safely handle (2S)-3-(4-bromophenyl)-2-methylpropanoic acid, ensuring the integrity of their work and the safety of their laboratory environment.

References

  • (2S)-3-(4-bromophenyl)-2-(methylamino)propanoic acid hydrochloride - NextSDS. Available at: [Link]

  • PSFC Halogenated Solvents. Available at: [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available at: [Link]

  • Safety Guidelines for Handling Chemicals - HPE Support. Available at: [Link]

  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. Available at: [Link]

  • 2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid — Chemical Substance Information - NextSDS. Available at: [Link]

  • MSDS of 2-Methyl-2-phenylpropanoic Acid - Capot Chemical. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.